5-Octyldihydrofuran-2(3H)-one-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
202.33 g/mol |
IUPAC Name |
5-(7,7,8,8-tetradeuteriooctyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |
InChI Key |
WGPCZPLRVAWXPW-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCCCCCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
5-Octyldihydrofuran-2(3H)-one-d4 chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Octyldihydrofuran-2(3H)-one-d4
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties of this compound. Due to the limited availability of data for the deuterated form, this document primarily presents information on its non-deuterated analogue, γ-dodecalactone, and specifies where the properties of the deuterated compound are expected to differ.
Core Chemical Properties
This compound is a deuterated isotopologue of γ-dodecalactone, a naturally occurring fatty acid lactone. The primary distinction lies in the substitution of four hydrogen atoms with deuterium, leading to a higher molecular weight. This isotopic labeling is invaluable for tracer studies in metabolic research and as an internal standard in analytical chemistry.
Structural Information
| Identifier | Value |
| IUPAC Name | 5-octyloxolan-2-one-d4 |
| Synonyms | γ-Dodecalactone-d4, 4-Hydroxydodecanoic acid lactone-d4 |
| CAS Number | Not available |
| Molecular Formula | C₁₂H₁₈D₄O₂ |
| Molecular Weight | 202.33 g/mol |
Physicochemical Data
The following table summarizes the physicochemical properties of the non-deuterated form, γ-dodecalactone. These values are expected to be very similar for the deuterated analogue, with minor variations possible in density and boiling point.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Fatty, peachy, somewhat musky | [4] |
| Melting Point | 17-18 °C | [2][4] |
| Boiling Point | 130-132 °C @ 1.5 mm Hg; 140 °C @ 5 mm Hg | [2][4] |
| Density | 0.936 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.451 - 1.456 | [1][3][4] |
| Flash Point | >109 °C (>230 °F) | [1][2][4] |
| Solubility | Soluble in ethanol | [3] |
| logP | 3.76 - 4.38 | [1][5] |
Experimental Protocols
General Synthesis Workflow
The synthesis of γ-lactones such as γ-dodecalactone typically involves the intramolecular cyclization of a corresponding 4-hydroxycarboxylic acid. For the deuterated analogue, a deuterated precursor would be required.
Caption: Generalized synthetic workflow for this compound.
Analytical Workflow
The identity and purity of this compound would be confirmed using a combination of analytical techniques.
Caption: Standard analytical workflow for the characterization of this compound.
Signaling Pathways and Biological Relevance
γ-Dodecalactone, the non-deuterated form, is a flavoring agent and fragrance component found in many fruits and dairy products.[4] While no specific signaling pathways have been elucidated for this molecule, its structural similarity to other lactones suggests potential roles in biological processes that are yet to be fully explored. The deuterated form is a valuable tool for investigating the metabolism and pharmacokinetic profile of γ-dodecalactone.
Caption: Key research applications of this compound.
Safety and Handling
Based on the data for γ-dodecalactone, the compound may cause skin and eye irritation.[2] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide serves as a foundational resource for professionals working with this compound. As research progresses, further information on the specific properties and applications of this deuterated compound will likely become available.
References
- 1. scentree.co [scentree.co]
- 2. synerzine.com [synerzine.com]
- 3. Gamma-Dodecalactone | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gamma Dodecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. Showing Compound (±)-Dihydro-5-octyl-2(3H)-furanone (FDB008344) - FooDB [foodb.ca]
- 6. chemtexusa.com [chemtexusa.com]
Synthesis of Deuterated Gamma-Dodecalactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterated gamma-dodecalactone (B1217428), a crucial internal standard for stable isotope dilution assays (SIDA). The methodologies presented are based on established synthetic routes, offering researchers the necessary information to produce isotopically labeled gamma-dodecalactone for advanced analytical applications.
Introduction
Gamma-dodecalactone is a naturally occurring flavor and fragrance compound with a characteristic fruity and creamy aroma. In metabolic research, pharmacokinetic studies, and food analysis, accurate quantification of this and other lactones is essential. The use of deuterated internal standards in mass spectrometry-based quantification methods, such as SIDA, is the gold standard for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This guide details two distinct and effective strategies for the synthesis of deuterated gamma-dodecalactone.
Synthetic Routes and Quantitative Data
Two primary methods for the synthesis of deuterated gamma-dodecalactone have been reported, allowing for the specific incorporation of deuterium (B1214612) atoms at different positions within the molecule. The choice of method will depend on the desired labeling pattern and the available starting materials.[1]
A summary of the quantitative data for the synthesis of two deuterated isotopologues of gamma-dodecalactone is presented in Table 1.
| Compound | Synthetic Route | Overall Yield (%) | Deuterium Incorporation (%) |
| [2,2,3,3-²H₄]-γ-Dodecalactone | Reduction of a doubly protected hydroxypropiolic acid | 19 | >89 |
| [3,3,4-²H₃]-γ-Dodecalactone | Free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-decene | 23 | >92 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the two deuterated gamma-dodecalactone isotopologues.
Synthesis of [2,2,3,3-²H₄]-γ-Dodecalactone via Reduction of a Doubly Protected Hydroxypropiolic Acid
This method involves the catalytic reduction of an alkyne precursor with deuterium gas to introduce four deuterium atoms into the lactone backbone.
Step 1: Synthesis of the Doubly Protected Hydroxypropiolic Acid Precursor
-
Reaction: A suitable C₈ alkyl-substituted, doubly protected hydroxypropiolic acid is synthesized using standard organic chemistry techniques. The protecting groups are chosen to be stable under the reaction conditions and easily removable.
Step 2: Catalytic Deuteration
-
Apparatus: A high-pressure hydrogenation apparatus.
-
Reagents:
-
Doubly protected hydroxypropiolic acid precursor
-
Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)
-
Deuterium gas (D₂)
-
Anhydrous solvent (e.g., ethyl acetate (B1210297) or methanol)
-
-
Procedure:
-
The doubly protected hydroxypropiolic acid precursor is dissolved in the anhydrous solvent in a high-pressure reaction vessel.
-
The Pd/C catalyst is carefully added to the solution.
-
The vessel is sealed and purged several times with nitrogen gas before being filled with deuterium gas to the desired pressure.
-
The reaction mixture is stirred vigorously at room temperature until the uptake of deuterium gas ceases.
-
The reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the deuterated, protected intermediate.
-
Step 3: Deprotection and Lactonization
-
Procedure:
-
The deuterated intermediate from Step 2 is subjected to appropriate deprotection conditions to remove the protecting groups.
-
The resulting hydroxy acid is then induced to lactonize, typically by heating in the presence of an acid catalyst, to form the final [2,2,3,3-²H₄]-γ-dodecalactone.
-
The crude product is purified by column chromatography or distillation.
-
Synthesis of [3,3,4-²H₃]-γ-Dodecalactone via Free Radical Addition
This route utilizes the free radical addition of an iodo-amide to a deuterated alkene to introduce three deuterium atoms.
Step 1: Synthesis of [1,1,2-²H₃]-1-decene
-
Procedure: The deuterated alkene starting material, [1,1,2-²H₃]-1-decene, is prepared using established methods for deuterium labeling of alkenes. The purity of this starting material is critical for the success of the subsequent reaction.[1]
Step 2: Free Radical Addition of 2-Iodoacetamide
-
Apparatus: Standard reflux apparatus.
-
Reagents:
-
[1,1,2-²H₃]-1-decene
-
2-Iodoacetamide
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
A suitable solvent (e.g., benzene (B151609) or toluene)
-
-
Procedure:
-
[1,1,2-²H₃]-1-decene and 2-iodoacetamide are dissolved in the solvent in a round-bottom flask.
-
The radical initiator, AIBN, is added to the mixture.
-
The reaction mixture is heated to reflux under an inert atmosphere for several hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
Step 3: Lactonization and Purification
-
Procedure:
-
The crude product from the free radical addition is treated with a base to induce cyclization and formation of the lactone ring.
-
The resulting [3,3,4-²H₃]-γ-dodecalactone is then purified using column chromatography or distillation to yield the final product.
-
Visualizations
The following diagrams illustrate the experimental workflows for the two synthetic routes described.
Caption: Workflow for the synthesis of [2,2,3,3-²H₄]-γ-dodecalactone.
Caption: Workflow for the synthesis of [3,3,4-²H₃]-γ-dodecalactone.
Conclusion
The synthesis of deuterated gamma-dodecalactone is achievable through multiple synthetic pathways, providing researchers with the flexibility to choose a method that aligns with their expertise and available resources. The protocols outlined in this guide, based on established literature, offer a solid foundation for the successful preparation of these valuable internal standards. The use of these deuterated analogs will undoubtedly contribute to more accurate and reliable quantification of gamma-dodecalactone in complex matrices, thereby advancing research in the fields of drug development, food science, and metabolic studies.
References
The Enigma of 5-Octyldihydrofuran-2(3H)-one-d4: A Synthetically Crafted Molecule Not Found in Nature
A comprehensive investigation into the natural occurrence of 5-Octyldihydrofuran-2(3H)-one-d4 reveals a critical finding: this deuterated lactone is a synthetic molecule and does not occur naturally. While its non-deuterated counterpart, 5-octyldihydrofuran-2(3H)-one (commonly known as γ-dodecalactone), is a well-documented natural flavor and fragrance compound, the introduction of four deuterium (B1214612) atoms into its structure designates it as a tool for analytical chemistry, rather than a product of biological processes.
This technical guide will elucidate the synthetic nature of this compound, explain its primary application as an internal standard, and provide context by discussing the natural occurrence and biosynthesis of the related, non-deuterated γ-lactones.
The Synthetic Origin of Deuterated Lactones
Deuterium-labeled compounds, such as this compound, are intentionally synthesized for use in stable isotope dilution assays (SIDA). These sophisticated analytical techniques are employed for the precise quantification of target molecules in complex mixtures. The synthesis of deuterated γ-lactones involves chemical reactions where deuterium gas or other deuterium-containing reagents are used to replace specific hydrogen atoms with deuterium atoms.[1]
Key Applications:
-
Internal Standards in Quantification: In analytical methods like gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard (e.g., this compound) is added to a sample. Because it is chemically identical to the natural, non-deuterated compound (the analyte), it behaves similarly during extraction, derivatization, and chromatography. However, due to the mass difference between deuterium and hydrogen, the deuterated standard can be distinguished from the analyte by the mass spectrometer. This allows for highly accurate quantification of the analyte by correcting for any sample loss during the analytical process.[1][2]
-
Metabolic and Mechanistic Studies: While no studies on the metabolism of this compound were found, deuterated compounds are sometimes used to trace the metabolic fate of molecules in biological systems or to investigate reaction mechanisms.
Natural Occurrence of the Non-Deuterated Analog: γ-Dodecalactone
In contrast to its deuterated form, γ-dodecalactone (5-octyldihydrofuran-2(3H)-one) is a naturally occurring γ-lactone found in a variety of fruits, dairy products, and fermented foods.[2][3] It is known for its creamy, fruity, and coconut-like aroma and contributes significantly to the flavor profile of many food items.[4]
Table 1: Natural Sources of γ-Dodecalactone
| Category | Examples |
| Fruits | Peaches, Apricots, Mangos |
| Dairy Products | Milk, Cream, Butter, Cheese[2][3] |
| Fermented Products | Wine, Beer |
Biosynthesis of γ-Lactones
The natural formation of γ-lactones like γ-dodecalactone in biological systems is a complex process. In dairy products, for instance, heat treatment can significantly increase the concentration of lactones by promoting the degradation of lipid precursors.[3] The general biosynthetic pathway involves the following key steps:
-
Lipid Hydrolysis: Triglycerides are hydrolyzed to release free fatty acids.
-
Fatty Acid Oxidation: The resulting fatty acids undergo β-oxidation to form hydroxy fatty acid precursors.
-
Lactonization: The hydroxy fatty acid then undergoes intramolecular esterification (lactonization) to form the stable five-membered ring structure of the γ-lactone.
Experimental Protocols: A Focus on Synthesis and Analysis
Given that this compound is a synthetic compound, the relevant experimental protocols pertain to its synthesis and its use in analytical methods, rather than its extraction from natural sources.
Synthesis of Deuterated γ-Lactones
While a specific protocol for this compound was not found, a general method for the synthesis of other deuterated γ-lactones has been described. One approach involves the reduction of a protected hydroxypropiolic acid with deuterium gas.[1] Another method is the free radical addition of 2-iodoacetamide to a deuterated 1-alkene.[1]
Quantification using Stable Isotope Dilution Assay (SIDA)
A general workflow for the quantification of γ-lactones in a sample using a deuterated internal standard is outlined below.
Figure 1: General workflow for quantification using SIDA.
Conclusion
The inquiry into the natural occurrence of this compound has definitively established its identity as a synthetic molecule, primarily valuable to the scientific community as an internal standard for quantitative analysis. Its non-deuterated analog, γ-dodecalactone, is a naturally occurring and important flavor compound. This distinction underscores the critical role of isotopic labeling in modern analytical chemistry, enabling researchers to accurately measure the concentration of naturally occurring substances in complex matrices. Future research in this area will likely focus on the synthesis of other deuterated standards to expand the scope of quantifiable natural products and on further elucidating the biosynthetic pathways of their non-deuterated counterparts.
References
- 1. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant Compound: 5-Butyl-dihydrofuran-2(3H)-one | C8H14O2) [pherobase.com]
Technical Guide: Physical Characteristics of 5-Octyldihydrofuran-2(3H)-one-d4
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 5-Octyldihydrofuran-2(3H)-one-d4. Due to the limited availability of experimental data for this specific deuterated isotopologue, this document leverages data from its non-deuterated analogue, (±)-Dihydro-5-octyl-2(3H)-furanone, also known as γ-dodecalactone. It is a well-established principle in chemistry that deuterium (B1214612) substitution has a negligible effect on most macroscopic physical properties; therefore, the data presented for the non-deuterated form serve as a reliable proxy. This guide includes a summary of physical properties in a tabular format, detailed experimental protocols for determining these properties, and graphical representations of its chemical structure and a general workflow for the characterization of deuterated compounds.
Introduction
5-Octyldihydrofuran-2(3H)-one, a gamma-lactone, is a molecule of interest in various fields, including flavor and fragrance science. The deuterated version, this compound, is particularly valuable as an internal standard in quantitative mass spectrometry-based analytical methods, such as isotope dilution assays. Its increased molecular weight allows for clear differentiation from the endogenous, non-deuterated compound, enabling precise quantification in complex biological matrices. This guide serves as a foundational resource for researchers working with this deuterated standard.
Chemical Structure and Properties
The fundamental structure of 5-Octyldihydrofuran-2(3H)-one consists of a five-membered lactone ring with an octyl side chain. In the d4 isotopologue, four hydrogen atoms are replaced by deuterium.
General Structure of a Gamma-Lactone
Caption: General chemical structure of a gamma-lactone ring.
Table 1: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (±)-Dihydro-5-octyl-2(3H)-furanone. These values are considered close approximations for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 198.30 g/mol | [1] |
| Monoisotopic Mass | 198.161979948 Da | |
| Appearance | Colorless liquid | [2][3] |
| Melting Point | 17-18 °C | |
| Boiling Point | 130-132 °C at 1.5 mmHg | [2] |
| 311 °C at 760 mmHg | [3] | |
| Density | 0.936 g/mL at 25 °C | |
| Refractive Index | n20/D 1.451 - 1.456 | [2][3] |
| Flash Point | 110 °C (closed cup) | [3] |
| Solubility | Very slightly soluble in water. | |
| logP (Octanol/Water) | 3.55 - 3.8 | [1][3] |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a compound that is a liquid at room temperature, this would be its freezing point.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the solid compound is introduced into a capillary tube.[4][5]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[5]
-
The sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]
-
-
Note: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[5]
Boiling Point Determination
-
Apparatus: Thiele tube or a small-scale distillation apparatus, heat source, thermometer, capillary tube (sealed at one end).[6][7]
-
Procedure (Thiele Tube Method):
-
A small volume (a few milliliters) of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.[8]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing heating oil.[9]
-
The apparatus is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
-
Solubility Determination
-
Apparatus: Test tubes, vortex mixer (optional).
-
Procedure:
-
Approximately 0.1 g of the compound (if solid) or 0.2 mL (if liquid) is placed in a small test tube.[10]
-
3 mL of a solvent (e.g., water, ethanol, diethyl ether) is added in portions.[10]
-
The mixture is agitated vigorously after each addition.
-
Solubility is determined by visual inspection for the formation of a homogeneous solution.
-
For water-soluble compounds, the pH of the resulting solution can be tested with litmus (B1172312) or pH paper to identify acidic or basic properties.[11][12]
-
Characterization Workflow for Deuterated Compounds
The successful synthesis and purification of a deuterated compound require a rigorous analytical characterization workflow to confirm its identity, purity, and the extent of deuterium incorporation.
Caption: A logical workflow for the synthesis and characterization of deuterated compounds.
This workflow typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the sites of deuteration, while ²H NMR directly detects the deuterium nuclei, confirming their location.[13]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the molecular weight of the deuterated compound and assessing its isotopic purity and enrichment.[13][14]
-
Purity Analysis: Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are employed to determine the chemical purity of the compound.
Conclusion
This technical guide provides essential information on the physical characteristics of this compound, primarily based on data from its non-deuterated analogue. The included experimental protocols and characterization workflow offer a practical framework for researchers and scientists in the fields of analytical chemistry and drug development. Accurate characterization of such deuterated standards is paramount for their effective use in quantitative studies.
References
- 1. Gamma-Dodecalactone | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scentree.co [scentree.co]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. resolvemass.ca [resolvemass.ca]
Navigating the Acquisition of 5-Octyldihydrofuran-2(3H)-one-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the commercial availability and procurement of the deuterated compound 5-Octyldihydrofuran-2(3H)-one-d4, a stable isotope-labeled version of γ-dodecalactone. This document is intended for researchers, scientists, and drug development professionals who require this compound for their studies.
Executive Summary
Direct, off-the-shelf commercial availability of this compound is highly limited to non-existent from major chemical suppliers. The acquisition of this specific deuterated lactone necessitates a custom synthesis approach. This guide provides an overview of potential custom synthesis providers, a detailed experimental protocol for the synthesis of deuterated γ-lactones based on published scientific literature, and a list of potential deuterated starting materials and their suppliers.
Commercial Unavailability and the Custom Synthesis Solution
An extensive search of major chemical catalogs and suppliers reveals that this compound is not a standard stock item. Its non-deuterated counterpart, γ-dodecalactone (CAS 2305-05-7), is widely available and used in the flavor and fragrance industry.[1][2] For researchers requiring the deuterated form, engaging a company specializing in stable isotope labeling and custom organic synthesis is the most viable procurement strategy.
Several companies offer expertise in the custom synthesis of deuterated compounds and can be contracted to produce this compound. These organizations possess the necessary infrastructure and chemical expertise for such projects.
Table 1: Potential Custom Synthesis Providers
| Company | Specialization | Key Services |
| MedChemExpress (MCE) | Stable Isotope-Labeled Compounds | Custom synthesis of compounds with 2H, 13C, and 15N isotopes. They offer high isotopic enrichment and purity.[3] |
| ResolveMass Laboratories Inc. | Custom Synthesis of Deuterated Chemicals | Tailor-made deuterated molecules with a focus on purity and reproducibility for research and pharmaceutical applications.[4] |
| Alfa Chemistry | Custom Synthesis of Stable Isotope-Labeled Compounds | Expertise in deuterated drug development, offering synthesis of starting materials, intermediates, and final products.[5] |
| Moravek, Inc. | Custom Organic Synthesis | Synthesis of stable-labeled compounds using carbon-13, deuterium (B1214612), and nitrogen-15 (B135050) for non-radioactive tracking.[6] |
| Zeochem | Deuterium Labeled Compounds | Manufacturing of deuterated compounds for NMR, APIs, and OLEDs, with capabilities for custom synthesis projects.[7] |
| Enamine | Deuterium-Containing Building Blocks | Synthesis of a wide array of deuterium-containing building blocks for drug design and discovery.[8] |
| Cambridge Isotope Laboratories, Inc. (CIL) | Stable Isotopes and Stable Isotope-Labeled Compounds | Leading producer of stable isotope-labeled compounds with cGMP capabilities for clinical research.[9] |
| Charles River Laboratories | Isotopic Labeling Services | Custom synthesis of stable isotope-labeled materials with comprehensive data packages for regulatory submissions.[10] |
Synthetic Pathway and Experimental Protocol
The synthesis of deuterated γ-lactones has been described in scientific literature. A plausible pathway for synthesizing this compound involves the deuteration of a suitable precursor. The following experimental protocol is adapted from a method for the synthesis of [2,2,3,3-2H4] ring-deuterated γ-lactones.[11]
General Synthetic Scheme
A potential synthetic approach involves the reduction of a 4-hydroxypropargylic acid with deuterium gas to introduce the deuterium atoms into the lactone ring.[11]
References
- 1. acsint.biz [acsint.biz]
- 2. esslabshop.com [esslabshop.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. moravek.com [moravek.com]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 8. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 9. m.youtube.com [m.youtube.com]
- 10. criver.com [criver.com]
- 11. pubs.acs.org [pubs.acs.org]
mass spectrometry fragmentation of gamma-dodecalactone
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Gamma-Dodecalactone (B1217428)
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of compounds like gamma-dodecalactone is crucial for identification, quantification, and structural elucidation. This guide provides a comprehensive overview of the fragmentation of gamma-dodecalactone under various mass spectrometry conditions, complete with experimental protocols, quantitative data, and a detailed fragmentation pathway.
Introduction
Gamma-dodecalactone (C₁₂H₂₂O₂) is a naturally occurring flavor and fragrance compound with a characteristic fruity, peach-like aroma. It belongs to the class of gamma-lactones, which are five-membered cyclic esters. Mass spectrometry is a primary analytical technique for the characterization of such compounds in various matrices, including food, beverages, and biological samples. This guide will delve into the fragmentation patterns of gamma-dodecalactone observed under Electron Ionization (EI) and Collision-Induced Dissociation (CID), providing insights into its structural properties.
Experimental Protocols
Detailed experimental parameters are essential for reproducible mass spectrometric analysis. Below are synthesized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of gamma-dodecalactone, based on established methods for lactone analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like gamma-dodecalactone.
-
Sample Preparation: A common method for extracting gamma-dodecalactone from a liquid matrix involves liquid-liquid extraction. To 1 mL of the sample, an internal standard (e.g., gamma-undecalactone) is added, followed by extraction with an organic solvent such as dichloromethane. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated if necessary before injection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is suitable for the analysis of gamma-dodecalactone in complex matrices, offering high selectivity and sensitivity.
-
Sample Preparation: Similar to GC-MS, liquid-liquid extraction or solid-phase extraction (SPE) can be employed. For SPE, a C18 cartridge can be used to clean up the sample and concentrate the analyte.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF) with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Precursor Ion: [M+H]⁺ (m/z 199.17).
-
Product Ion Scanning: Collision energy can be optimized, typically in the range of 10-30 eV, to obtain characteristic fragment ions.
-
Quantitative Data Presentation
The following tables summarize the major fragment ions of gamma-dodecalactone observed under EI and CID conditions.
Table 1: Electron Ionization (EI) Fragmentation Data
| m/z | Relative Abundance (%) | Proposed Fragment Identity |
| 85 | 99.99 | [C₅H₉O]⁺ |
| 29 | 27.54 | [C₂H₅]⁺ |
| 41 | 23.09 | [C₃H₅]⁺ |
| 55 | 16.65 | [C₄H₇]⁺ |
| 43 | 14.11 | [C₃H₇]⁺ |
Data sourced from PubChem CID 16821.[1]
Table 2: Collision-Induced Dissociation (CID) of [M+H]⁺ (m/z 199)
| Precursor m/z | Product m/z | Relative Abundance (%) | Proposed Fragment Identity |
| 199.17 | 181.16 | 84.05 | [C₁₂H₂₁O]⁺ (Loss of H₂O) |
| 199.17 | 163.15 | 100 | [C₁₂H₁₉]⁺ (Loss of H₂O and CO) |
| 199.17 | 125.10 | 10.7 | [C₉H₁₇]⁺ |
| 199.17 | 99.08 | - | [C₆H₁₁O]⁺ |
| 199.17 | 85.06 | - | [C₅H₉O]⁺ |
Data compiled from public spectral databases. Relative abundances may vary with experimental conditions.
Fragmentation Pathway
The fragmentation of gamma-dodecalactone is influenced by the ionization method. The following diagram illustrates the proposed fragmentation pathway under Electron Ionization (EI).
Caption: Proposed Electron Ionization (EI) fragmentation pathway of gamma-dodecalactone.
The primary fragmentation mechanism for gamma-lactones under EI is alpha-cleavage, which involves the cleavage of the bond adjacent to the lactone ring. For gamma-dodecalactone, this results in the loss of the C₈H₁₇ alkyl side chain as a radical, leading to the formation of the stable, resonance-stabilized acylium ion at m/z 85, which is typically the base peak in the EI spectrum. Other smaller fragments are formed through subsequent cleavages of the alkyl chain.
For the protonated molecule [M+H]⁺ under CID conditions, the fragmentation is initiated by the loss of a neutral water molecule (H₂O), followed by the loss of carbon monoxide (CO), leading to the prominent fragment at m/z 163. The initial protonation is likely to occur at the carbonyl oxygen.
References
An In-depth Technical Guide to the Isotopic Labeling of Lactones for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of lactones, a critical technique in various fields of scientific research, including drug development, metabolic studies, and mechanistic enzymology. By replacing specific atoms with their heavier isotopes, researchers can trace the fate of these molecules in complex biological systems, elucidate reaction mechanisms, and quantify their abundance with high precision. This guide details the core principles, experimental methodologies, and applications of isotopically labeled lactones, offering a valuable resource for professionals in the field.
Core Principles of Isotopic Labeling
Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or radioactive isotopes (e.g., ³H, ¹⁴C) into a molecule of interest.[1] The choice of isotope depends on the specific application and the analytical technique to be employed. Stable isotopes are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them ideal for a wide range of studies, including metabolic flux analysis.[2][3] Radioactive isotopes, on the other hand, are highly sensitive and are often used in absorption, distribution, metabolism, and excretion (ADME) studies.[4][5]
The fundamental principle behind isotopic labeling is that the isotopic substitution has a minimal effect on the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart in biological systems. However, the difference in mass can be detected by analytical instruments, providing a powerful tool for tracing and quantification.
Synthesis of Isotopically Labeled Lactones
The synthesis of isotopically labeled lactones can be achieved through various chemical and enzymatic methods. The choice of synthetic route depends on the desired isotope, the position of the label, and the complexity of the target lactone.
Stable Isotope Labeling
Carbon-13 is a widely used stable isotope for labeling organic molecules. ¹³C-labeled lactones can be synthesized from commercially available ¹³C-labeled precursors.
Example: Synthesis of a ¹³C-Labeled γ-Butyrolactone Precursor
A common strategy involves the use of ¹³C-labeled starting materials in a multi-step synthesis. For instance, a ¹³C-labeled lactone was prepared via a carbonylation reaction using [¹³C]carbon monoxide with a supported arylbipyridylpalladium complex, achieving a yield of 50%.[6]
Experimental Protocol: Synthesis of a ¹³C-Labeled Lactone via Carbonylation [6]
-
Catalyst Preparation: Prepare a polystyrene resin-supported arylbipyridylpalladium complex from an o-iodobenzylalcohol with a pendant azido (B1232118) group.
-
Carbonylation Reaction: In a suitable pressure vessel, combine the supported palladium complex with the appropriate starting material under an inert atmosphere.
-
Introduce [¹³C]carbon monoxide gas (pressure and temperature will vary depending on the specific substrate and catalyst).
-
Allow the reaction to proceed for the specified time, monitoring for completion by an appropriate analytical method (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, vent the excess [¹³C]CO and cool the reaction mixture.
-
Filter the reaction mixture to remove the supported catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ¹³C-labeled lactone.
-
Characterization: Confirm the structure and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Deuterium (B1214612) labeling is another common strategy, often employed to study kinetic isotope effects and to create internal standards for mass spectrometry. Deuteration can be achieved through catalytic H-D exchange reactions or by using deuterated reagents.
Example: Deuteration of Aliphatic Aldehydes for N-Acyl Homoserine Lactone Synthesis
Aliphatic aldehydes can be deuterated at the α-position through a base-catalyzed exchange reaction with deuterium oxide (D₂O). These deuterated aldehydes can then be used as building blocks for the synthesis of deuterium-labeled N-acyl homoserine lactones (AHLs).[7]
Experimental Protocol: α-Deuteration of an Aliphatic Aldehyde [7]
-
Reaction Setup: In a round-bottom flask, dissolve the aliphatic aldehyde in a suitable solvent (e.g., dioxane).
-
Add a catalytic amount of a base (e.g., potassium carbonate).
-
Add an excess of deuterium oxide (D₂O).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the progress of the deuteration by ¹H NMR spectroscopy.
-
Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deuterated aldehyde.
-
Purification and Characterization: Purify the product by distillation or column chromatography if necessary. Confirm the extent of deuteration by ¹H NMR and mass spectrometry.
Radioactive Isotope Labeling
Carbon-14 is a beta-emitting radioisotope with a long half-life, making it suitable for ADME studies where the fate of a drug is tracked over an extended period.[5] The synthesis of ¹⁴C-labeled compounds requires specialized facilities and handling procedures.
General Considerations for ¹⁴C-Labeling:
-
Late-Stage Labeling: To minimize the handling of radioactive materials and reduce costs, the ¹⁴C-label is often introduced as late as possible in the synthetic sequence.
-
Metabolically Stable Position: The label should be placed in a metabolically stable position within the molecule to avoid its loss through metabolic processes.[5]
-
High Specific Activity: The synthesis should be designed to achieve a high specific activity to ensure sensitive detection.
Quantitative Data
The efficiency of isotopic labeling is a critical parameter. The following tables summarize representative quantitative data for the synthesis of isotopically labeled lactones.
Table 1: Yields of Isotopically Labeled Lactone Synthesis
| Labeled Lactone/Precursor | Isotope | Labeling Method | Yield (%) | Reference |
| ¹³C-Labeled Lactone Tag | ¹³C | Palladium-catalyzed carbonylation | 50 | [6] |
| Deuterated Aliphatic Aldehydes | ²H | Base-catalyzed H-D exchange | >95 | [7] |
| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d₄ | ²H | Catalytic deuteration | 83 | [8] |
| Yuju lactone (13-membered macrolactone) | - | Ring-closing metathesis | 90 | [9] |
| 15-membered dilactone | - | Ring-closing metathesis | 88 | [9] |
Table 2: Isotopic Enrichment Data for Labeled Lactones and Precursors
| Compound | Isotope | Isotopic Enrichment (%) | Analytical Method | Reference |
| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d₄ | ²H | 81.29 (d₄), 17.19 (d₃) | ¹H NMR, HRMS | [8] |
| Deuterated N-alkylamines | ²H | up to 99 | ¹H NMR | [8] |
| ¹³C-Enriched Substrates | ¹³C | Theoretical enrichment achieved | Isotope Ratio Mass Spectrometry | [10] |
| Deuterated Phenylalanine | ²H | High | ¹H NMR, ²H NMR | [11] |
Table 3: Kinetic Isotope Effect (KIE) Data
| Reaction | Isotope Pair | KIE (k_light / k_heavy) | Significance | Reference |
| C-H Bond Cleavage | ¹H / ²H | 6-10 | Indicates C-H bond breaking in the rate-determining step. | [12] |
| Sₙ2 Reaction (Methyl Bromide + Cyanide) | ¹²C / ¹³C | 1.082 | Consistent with a concerted mechanism. | [12] |
| Aliphatic Hydroxylation by Fe(III) Porphyrins | ¹H / ²H | Large | Suggests a radical cage mechanism. | [13] |
Experimental Workflows and Signaling Pathways
Isotopically labeled lactones are utilized in a variety of experimental workflows to study biological processes. The following diagrams illustrate some of these applications.
Signaling Pathway: Bacterial Quorum Sensing
N-acyl homoserine lactones (AHLs) are a class of signaling molecules used by Gram-negative bacteria in a process called quorum sensing to coordinate gene expression in a cell-density-dependent manner.
Caption: Bacterial quorum sensing pathway mediated by N-acyl homoserine lactones (AHLs).
Experimental Workflow: Metabolic Flux Analysis
Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[14]
Caption: A typical experimental workflow for metabolic flux analysis using stable isotope labeling.
Experimental Workflow: ADME Studies
Radiolabeled compounds, particularly with ¹⁴C, are essential for conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug development.[4][5]
Caption: Generalized experimental workflow for an ADME study using a ¹⁴C-labeled compound.
Purification and Analysis of Isotopically Labeled Lactones
The purification and analysis of isotopically labeled lactones are crucial steps to ensure the quality and accuracy of subsequent experiments.
Purification
Standard purification techniques are employed to isolate the labeled lactones from the reaction mixture. These include:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying organic compounds, including lactones.
-
Recrystallization: For solid lactones, recrystallization can be an effective method to obtain high-purity material.
-
Distillation: For volatile liquid lactones, distillation under reduced pressure can be used for purification.
Analysis
A combination of analytical techniques is used to confirm the identity, purity, and isotopic enrichment of the labeled lactones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the overall structure and to determine the degree of deuteration by observing the disappearance or reduction of proton signals.
-
¹³C NMR: Essential for confirming the position and enrichment of ¹³C labels. The signals from ¹³C-labeled carbons are significantly enhanced compared to those at natural abundance.[15]
-
²H NMR: Directly observes the deuterium nuclei, providing information about the location and relative abundance of deuterium labels.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition and the number of incorporated isotopes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to separate the labeled lactone from impurities and to determine its mass-to-charge ratio, confirming the incorporation of isotopes. Isotope dilution mass spectrometry, using a labeled lactone as an internal standard, allows for precise quantification.[2]
-
-
Isotope Ratio Mass Spectrometry (IRMS): A highly sensitive technique for determining the precise isotopic enrichment of a sample.[10]
Conclusion
The isotopic labeling of lactones is a powerful and versatile tool for researchers in chemistry, biology, and medicine. This guide has provided an overview of the key principles, synthetic methods, and applications of this technique. By carefully designing and executing isotopic labeling experiments, scientists can gain valuable insights into complex biological processes, accelerate drug discovery and development, and deepen our understanding of the molecular world. As analytical instrumentation continues to advance, the utility and application of isotopically labeled lactones in scientific research are expected to expand even further.
References
- 1. Lactone synthesis [organic-chemistry.org]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. sgs.com [sgs.com]
- 6. Evaluation of cAMS for 14C microtracer ADME studies: opportunities to change the current drug development paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platform development for expression and purification of stable isotope labeled monoclonal antibodies in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 13. epfl.ch [epfl.ch]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the gold standard for quantitative bioanalysis.[1][3] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and reproducible results.[3][4]
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[3][5] A known amount of the deuterated standard is added to the sample at the earliest stage of preparation.[3] Any subsequent loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by the deuterated standard.[3] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, allowing for precise quantification even if absolute signal intensities vary.[4]
Physicochemical Properties of Deuterated Compounds
The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing an additional neutron, introduces subtle but significant changes in the physicochemical properties of a molecule.[1] The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond.[6] This increased bond strength can lead to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This property is particularly relevant in drug metabolism studies, where deuteration at a metabolic soft spot can slow down the rate of metabolism.
Another consequence of deuteration is the potential for a slight difference in chromatographic retention time, known as the "isotope effect".[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8][9] While often negligible, this chromatographic shift needs to be carefully evaluated during method development to ensure that the analyte and internal standard experience the same matrix effects.[7][8]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers numerous advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in the analysis of complex biological matrices.
-
Correction for Matrix Effects : Biological matrices contain a multitude of endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[7][10] Since a deuterated internal standard is chemically almost identical to the analyte and ideally co-elutes with it, it experiences the same matrix effects.[7][11] This allows for accurate normalization of the analyte signal, significantly improving data quality.[7]
-
Compensation for Sample Preparation Variability : Losses of the analyte can occur during various sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[11] By adding the deuterated internal standard at the beginning of this process, any losses will affect both the analyte and the standard equally, thus preserving the accuracy of the analyte-to-internal standard ratio.[11]
-
Improved Accuracy and Precision : By correcting for both matrix effects and variability in sample preparation and instrument response, deuterated internal standards lead to a significant improvement in the accuracy and precision of quantitative results.[3][4]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards, including deuterated standards, is widely recognized and recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[6][12]
Data Presentation: Quantitative Comparison of Internal Standards
The superiority of deuterated internal standards is evident when comparing their performance against structural analogs. The following tables summarize key performance metrics from various studies.
| Internal Standard Type | Analyte | Matrix | Precision (%CV) | Accuracy (%Bias) | Reference |
| Deuterated IS | Everolimus-d4 | Whole Blood | 2.5 - 5.8 | -2.1 to 3.5 | [13] |
| Structural Analog IS | 32-desmethoxyrapamycin | Whole Blood | 3.1 - 7.2 | -4.8 to 5.2 | [13] |
| Deuterated IS | Testosterone-d3 | Serum | < 5 | < 5 | [14] |
| Structural Analog IS | Progesterone | Serum | 8 - 15 | 10 - 20 | [14] |
Table 1: Comparison of Precision and Accuracy between Deuterated and Structural Analog Internal Standards.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Reference |
| Co-elution with Analyte | Typically co-elutes or has a very small, manageable retention time shift. | May have significantly different retention times, leading to differential matrix effects. | [3][8] |
| Ionization Efficiency | Nearly identical to the analyte. | Can be significantly different from the analyte. | [2] |
| Extraction Recovery | Nearly identical to the analyte. | May differ from the analyte, leading to inaccurate correction for sample loss. | [15] |
| Matrix Effect Compensation | High, due to co-elution and similar physicochemical properties. | Lower and less reliable, as it may not experience the same degree of ion suppression or enhancement. | [7][16] |
Table 2: Qualitative Comparison of Performance Characteristics.
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protein Precipitation (PPT) for Plasma Samples
This is a rapid and straightforward method for removing the bulk of proteins from biological samples.
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN) or methanol (B129727), often with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Add 10 µL of the deuterated internal standard working solution to the plasma sample.[17]
-
Vortex briefly to mix.[17]
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[1][17]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1][17]
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.[1][17]
-
Carefully transfer the supernatant to a clean LC vial or a 96-well plate, avoiding the protein pellet.[1][17]
-
The sample is now ready for LC-MS/MS analysis. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.[17]
Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or ACN)
-
Vacuum manifold
-
Collection tubes or a 96-well plate
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[1]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to equilibrate the stationary phase. Do not let the cartridges go dry.[1]
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into clean collection tubes.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows and logical relationships in the use of deuterated internal standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Key decision points for selecting a suitable deuterated internal standard.
Caption: Common pitfalls and their consequences in using deuterated internal standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1][18] A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. While challenges such as isotopic exchange and chromatographic shifts exist, they can be mitigated through careful experimental design and validation.[8][19] Ultimately, the use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis, enabling researchers, scientists, and drug development professionals to generate data with the utmost confidence.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. hilarispublisher.com [hilarispublisher.com]
Technical Guide: 5-Octyldihydrofuran-2(3H)-one-d4 for Advanced Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of 5-Octyldihydrofuran-2(3H)-one-d4, a deuterated analog of γ-dodecalactone. This isotopically labeled compound is a critical tool for researchers requiring high precision and accuracy in quantitative mass spectrometry-based assays. Its near-identical physicochemical properties to the unlabeled analyte make it an ideal internal standard, correcting for variability in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes the typical specifications for this compound, based on data for analogous deuterated lactones used as internal standards.[1][2][3]
| Parameter | Specification |
| Chemical Identity | |
| Formal Name | 5-(Octyl-d4)dihydrofuran-2(3H)-one |
| CAS Number | Not available |
| Molecular Formula | C₁₂H₁₈D₄O₂ |
| Molecular Weight | 202.34 g/mol |
| Purity and Isotopic Enrichment | |
| Chemical Purity (by GC) | ≥98% |
| Isotopic Purity | ≥99% deuterated forms |
| Deuterium Incorporation | ≥99% (d1-d4); ≤1% d0 |
| Physical Properties | |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in acetonitrile (B52724), methanol, and other organic solvents |
| Storage | -20°C for long-term stability |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][4]
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Working Solution: Prepare a working solution by diluting the stock solution with the appropriate solvent to a concentration that is comparable to the expected concentration of the analyte in the samples.
Sample Preparation for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of a target analyte in a biological matrix (e.g., plasma).
-
Sample Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small, precise volume of the this compound working solution.
-
Protein Precipitation: Add a protein precipitating agent, such as three to four volumes of cold acetonitrile, to the sample.
-
Vortexing and Centrifugation: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto a suitable LC column (e.g., a C18 reversed-phase column). The mobile phase composition and gradient will need to be optimized to achieve good separation of the analyte and internal standard from matrix components.
-
Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound must be determined and optimized.
-
Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the peak area ratio (analyte peak area / internal standard peak area). Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
In-Depth Technical Guide to Deuterated Gamma-Dodecalactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated gamma-dodecalactone (B1217428), a crucial tool for a range of scientific applications, from flavor and fragrance research to metabolic studies and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and research settings.
Chemical Identity and Properties
The physicochemical properties of the deuterated forms are expected to be very similar to the non-deuterated compound, with a slight increase in molecular weight due to the presence of deuterium (B1214612) atoms.
Table 1: Physicochemical Properties of Gamma-Dodecalactone (Non-Deuterated)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, peach-like, creamy | [4] |
| Boiling Point | 311 °C | [1] |
| Flash Point | 110 °C | [1] |
| Density | 0.935 g/mL | [1] |
| Refractive Index | 1.451 - 1.456 @ 20°C | [1] |
Synthesis of Deuterated Gamma-Dodecalactone
The introduction of deuterium into the gamma-dodecalactone molecule can be achieved through several synthetic strategies. The primary application of these deuterated analogs is as internal standards in stable isotope dilution assays (SIDA) for accurate quantification in complex matrices[5][6].
Synthesis of [2,2,3,3-²H₄]-Gamma-Dodecalactone
One reported method involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas[5][6]. This approach allows for the incorporation of four deuterium atoms into the lactone ring.
Experimental Protocol:
The synthesis of [2,2,3,3-²H₄]-gamma-dodecalactone has been reported with an overall yield of 19% and a deuterium incorporation of 97% as determined by ¹H NMR[5].
Synthesis of [3,3,4-²H₃]-Gamma-Dodecalactone
An alternative method involves the free radical addition of 2-iodoacetamide to a deuterated 1-alkene, specifically [1,1,2-²H₃]-1-decene[6].
Experimental Protocol:
This synthesis has been reported to yield [3,3,4-²H₃]-gamma-dodecalactone. The success of this reaction is highly dependent on the purity of the starting deuterated alkene[6].
Spectroscopic Data
Deuteration of gamma-dodecalactone leads to characteristic shifts in its mass spectrum, which is fundamental for its use in isotope dilution analysis.
Mass Spectrometry
The mass spectrum of non-deuterated gamma-dodecalactone shows a characteristic base peak at m/z 85, corresponding to the loss of the alkyl side chain[5]. For [2,2,3,3-²H₄]-gamma-dodecalactone, this base peak shifts to m/z 89, confirming the incorporation of four deuterium atoms into the lactone ring[5]. This mass shift is critical for distinguishing the internal standard from the analyte in quantitative mass spectrometry.
Table 2: Key Mass Spectral Fragments
| Compound | Key Fragment Ion (m/z) | Interpretation | Reference |
| gamma-Dodecalactone | 85 | [C₄H₅O₂]⁺ | [5] |
| [2,2,3,3-²H₄]-gamma-Dodecalactone | 89 | [C₄H₁D₄O₂]⁺ | [5] |
NMR Spectroscopy
While detailed NMR spectra for deuterated gamma-dodecalactone are not widely published, the absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would confirm successful labeling. The ¹³C NMR spectrum would show characteristic shifts for the carbons bearing deuterium atoms.
Applications in Research and Drug Development
The primary utility of deuterated gamma-dodecalactone lies in its application as an internal standard for precise and accurate quantification of the parent compound in various samples, including biological matrices[5][6].
Mechanistic and Metabolic Studies
The biosynthesis of gamma-lactones, such as gamma-decalactone, in microorganisms like Yarrowia lipolytica involves the β-oxidation of fatty acids[10][11][12]. Deuterated precursors could be used to trace the metabolic fate of these fatty acids and to study the enzymatic mechanisms involved in lactone formation.
Caption: Biosynthetic pathway of γ-decalactone in Yarrowia lipolytica.
Drug Development
In drug development, deuterium substitution can be used to modify the metabolic profile of a drug candidate. By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed down, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced dosing frequency. Given the antimicrobial properties of some lactones, deuterated analogs of gamma-dodecalactone could be investigated for their potential to enhance these effects or to improve their metabolic stability[13][14].
Caption: General workflow for the synthesis and application of deuterated γ-dodecalactone.
Conclusion
Deuterated gamma-dodecalactone is a valuable chemical tool for researchers in various fields. Its primary application as an internal standard in quantitative analysis is well-established. Furthermore, its potential use in mechanistic studies and as a metabolically stabilized analog for biological investigations presents exciting opportunities for future research and development. This guide provides a foundational understanding of its synthesis, properties, and applications to aid scientists in leveraging this important molecule in their work.
References
- 1. scentree.co [scentree.co]
- 2. mdpi.com [mdpi.com]
- 3. acsint.biz [acsint.biz]
- 4. Gamma-dodecalactone (2305-05-7) | Quality Chemical Dealer [chemicalbull.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic_isotope_effect [chemeurope.com]
- 10. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone) in Food Matrices using a Stable Isotope Dilution Assay with GC-MS
Abstract
This application note details a robust and highly accurate method for the quantification of 5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone, a significant aroma compound found in various food products. The method employs a stable isotope dilution assay (SIDA) using 5-Octyldihydrofuran-2(3H)-one-d4 as the internal standard (IS). Analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol provides detailed procedures for sample preparation, instrument configuration, and data analysis, ensuring high precision and reliability by correcting for matrix effects and analyte loss during sample processing.
Introduction and Principle
γ-Dodecalactone is a key flavor compound contributing to fruity, fatty, and coconut-like aromas in dairy products, fruits, and alcoholic beverages.[1][2] Accurate quantification is crucial for quality control and product development. Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative analysis of volatile and semi-volatile compounds in complex matrices.[3][4]
The principle of SIDA involves adding a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation.[5] The labeled internal standard is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and GC injection. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, the ratio of their respective signals is used for quantification. This approach effectively nullifies variations in extraction recovery and injection volume, leading to superior accuracy and precision.[6]
Logical Diagram: Principle of Stable Isotope Dilution Assay (SIDA)
Caption: Figure 1: The core principle of SIDA for accurate analyte quantification.
Materials and Reagents
-
Standards:
-
5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone, >98% purity)
-
This compound (γ-Dodecalactone-d4, >98% purity, D-incorporation >98%)
-
-
Solvents (HPLC or GC grade):
-
n-Hexane
-
Methanol
-
Diethyl Ether
-
Other Reagents:
-
Anhydrous Sodium Sulfate (B86663)
-
Sodium Chloride
-
Ultrapure Water
-
-
Equipment:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks, pipettes, and GC vials
-
Experimental Protocol
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of γ-Dodecalactone and γ-Dodecalactone-d4 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the γ-Dodecalactone-d4 primary stock solution with methanol.
-
Calibration Standards (0.1 - 20 µg/mL): Prepare a series of calibration standards by serially diluting the γ-Dodecalactone primary stock solution. Fortify each calibration standard with the IS spiking solution to a final concentration of 1 µg/mL.
The following is a general workflow for a liquid or semi-solid food matrix (e.g., juice, yogurt, cream). Adjustments may be necessary for different matrices.[5][7]
-
Homogenization: Homogenize liquid or solid samples to ensure uniformity. For solid samples, a 1-5 g representative portion should be weighed. For liquids, use 1-5 mL.
-
Internal Standard Spiking: To 1 g (or 1 mL) of the homogenized sample, add a precise volume (e.g., 100 µL) of the 10 µg/mL IS spiking solution. Vortex for 30 seconds.
-
Extraction (Liquid-Liquid Extraction Example):
-
Add 5 mL of dichloromethane to the spiked sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction twice more, combining the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
-
Analysis: Transfer the final extract to a 2 mL GC vial for analysis.
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Column: DB-35MS or similar mid-polarity column (e.g., 60 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 240°C.
-
Ramp 2: 15°C/min to 270°C, hold for 5 minutes.[8]
-
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Visualization of Experimental Workflow
Caption: Figure 2: Step-by-step workflow for sample preparation and analysis.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Conc. / IS Conc.) for each calibration standard.
-
Linear Regression: Apply a linear regression to the calibration data. The method should demonstrate good linearity, with a coefficient of determination (R²) ≥ 0.995.[4]
-
Sample Quantification: Calculate the peak area ratio from the chromatogram of the prepared sample. Use the regression equation from the calibration curve to determine the concentration of γ-Dodecalactone in the final extract.
-
Final Concentration: Adjust the calculated concentration for the initial sample weight/volume and dilution factors to report the final concentration in µg/kg or µg/L.
Representative Method Performance Data
The following table summarizes typical performance data expected from this method, based on validation studies of similar lactones.[4][9][10]
| Parameter | Specification | Representative Value |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Calibration Range | Matrix-dependent | 1 - 1000 µg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/L |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/L |
| Intra-day Precision (%RSD) | < 15% | 4.5% |
| Inter-day Precision (%RSD) | < 15% | 7.8% |
| Recovery (Spiked Samples) | 80 - 120% | 92 - 107% |
Disclaimer: This application note provides a representative protocol. Users should perform their own method validation for specific matrices and instrumentation to ensure data quality and accuracy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Lactones in Biological Matrices using LC-MS/MS with Deuterated Analogs
Abstract
This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of lactones in various biological matrices. The use of stable isotope-labeled internal standards, specifically deuterated analogs, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection. It is intended for researchers, scientists, and drug development professionals working on the quantification of lactones for pharmacokinetics, metabolomics, and other applications.
Introduction
Lactones are a diverse class of cyclic esters present in a wide range of natural products and synthetic compounds, exhibiting various biological activities. For instance, N-acylhomoserine lactones (AHLs) are signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density. Accurate quantification of these molecules is crucial for understanding bacterial communication and developing novel antimicrobial strategies. In drug development, many therapeutic agents are lactone-containing compounds, and their precise measurement in biological fluids is essential for pharmacokinetic and pharmacodynamic studies.
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of deuterated internal standards, which have nearly identical physicochemical properties to the analyte but a different mass, is a key strategy to improve the reliability of quantitative LC-MS/MS assays. These standards co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.
This application note details a comprehensive LC-MS/MS method for the quantification of lactones using their deuterated analogs as internal standards.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the specific lactone being analyzed. Below are protocols for common matrices.
2.1.1. Plasma/Serum Samples: Protein Precipitation
This method is suitable for the extraction of a broad range of lactones from plasma or serum.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.1.2. Bacterial Culture Supernatant: Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting AHLs from bacterial culture supernatants.
-
To 1 mL of bacterial culture supernatant, add 10 µL of the deuterated AHL internal standard mix.
-
Add 1 mL of acidified ethyl acetate (B1210297) (0.1% formic acid).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of acidified ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
2.2.1. Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
2.2.2. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Table 1: Example MRM Transitions for N-Acylhomoserine Lactones and their Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C4-HSL | 172.1 | 102.1 | 50 | 15 |
| d2-C4-HSL | 174.1 | 104.1 | 50 | 15 |
| C6-HSL | 200.2 | 102.1 | 50 | 15 |
| d2-C6-HSL | 202.2 | 104.1 | 50 | 15 |
| 3-oxo-C6-HSL | 214.2 | 102.1 | 50 | 18 |
| d2-3-oxo-C6-HSL | 216.2 | 104.1 | 50 | 18 |
| C8-HSL | 228.2 | 102.1 | 50 | 15 |
| d2-C8-HSL | 230.2 | 104.1 | 50 | 15 |
| 3-oxo-C8-HSL | 242.2 | 102.1 | 50 | 18 |
| d2-3-oxo-C8-HSL | 244.2 | 104.1 | 50 | 18 |
| C10-HSL | 256.3 | 102.1 | 50 | 15 |
| d2-C10-HSL | 258.3 | 104.1 | 50 | 15 |
| 3-oxo-C10-HSL | 270.3 | 102.1 | 50 | 20 |
| d2-3-oxo-C10-HSL | 272.3 | 104.1 | 50 | 20 |
| C12-HSL | 284.4 | 102.1 | 50 | 15 |
| d2-C12-HSL | 286.4 | 104.1 | 50 | 15 |
| 3-oxo-C12-HSL | 298.4 | 102.1 | 50 | 20 |
| d2-3-oxo-C12-HSL | 300.4 | 104.1 | 50 | 20 |
Data Presentation and Method Validation
A summary of the quantitative performance of the method is presented below. The method was validated according to regulatory guidelines.
Table 2: Method Validation Summary for a Representative Lactone (3-oxo-C12-HSL) in Plasma
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (%CV) | 8.5% |
| Accuracy (QC Low, Mid, High) | 92.7% - 103.5% |
| Precision (QC Low, Mid, High; %CV) | < 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of lactones in biological samples using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for lactone quantification by LC-MS/MS.
Quorum Sensing Signaling Pathway
This diagram illustrates a simplified quorum sensing signaling pathway in Gram-negative bacteria involving N-acylhomoserine lactones (AHLs).
Caption: N-acylhomoserine lactone-mediated quorum sensing.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of lactones in biological matrices. The incorporation of deuterated internal standards is critical for achieving high accuracy and precision. The provided protocols and validation data demonstrate the suitability of this method for a wide range of applications in both academic research and the pharmaceutical industry.
Application Notes: Quantitative Metabolic Studies Using 5-Octyldihydrofuran-2(3H)-one-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Octyldihydrofuran-2(3H)-one, also known as γ-octalactone, is a naturally occurring flavor and fragrance compound found in various fruits and fermented products.[1][2][3] Its presence in consumer products and its natural occurrence necessitate a thorough understanding of its metabolic fate. 5-Octyldihydrofuran-2(3H)-one-d4 is the deuterated form of γ-octalactone, an indispensable tool for modern metabolic research. Stable isotope-labeled (SIL) internal standards, such as this d4-analog, are critical for accurate and precise quantification of the parent compound (analyte) in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]
The deuterated standard exhibits nearly identical physicochemical properties to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization.[6][8] This co-elution compensates for matrix effects and variations in sample processing, leading to robust and reliable quantitative data.[7][8] These application notes provide detailed protocols for utilizing this compound in key metabolic studies, including in vitro metabolic stability and in vivo pharmacokinetics in a rat model.
Anticipated Metabolic Pathway
Gamma-lactones like γ-octalactone are structurally related to fatty acids. It is hypothesized that their primary metabolic pathway in mammals involves enzymatic ring-opening to the corresponding 4-hydroxyoctanoic acid, followed by catabolism via the mitochondrial beta-oxidation (β-oxidation) pathway.[1][9][10] This process involves the sequential cleavage of two-carbon units (acetyl-CoA) from the fatty acid chain, generating energy.[11][12]
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
This protocol determines the rate at which γ-octalactone is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), providing a measure of its intrinsic clearance.[13][14][15]
Experimental Workflow
Methodology
-
Reagent Preparation:
-
Prepare a 1 M stock of Potassium Phosphate (B84403) buffer (pH 7.4).[13]
-
Prepare a 10 mM stock solution of γ-octalactone in DMSO.
-
Prepare a 10 mM stock solution of NADPH in buffer.
-
Prepare the internal standard (IS) quenching solution: 100 ng/mL of this compound in acetonitrile.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, rat liver microsomes (final protein concentration 0.5 mg/mL), and γ-octalactone (final concentration 1 µM).[14]
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).[14]
-
Incubate the reaction at 37°C with shaking.
-
-
Sampling and Quenching:
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >10,000 rpm for 10 minutes to pellet the precipitated protein.[16]
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both γ-octalactone and its d4-labeled internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Data Presentation: Representative Metabolic Stability Data
The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).
| Parameter | Verapamil (High Clearance Control) | γ-Octalactone (Test Compound) | Warfarin (Low Clearance Control) |
| Half-Life (t½, min) | 8.5 | 45.2 | > 90 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 81.5 | 15.3 | < 7.7 |
Table 1: Example in vitro metabolic stability results in rat liver microsomes. Data are representative.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes the procedure for determining the pharmacokinetic profile of γ-octalactone in rats following oral administration, using the d4-labeled version as an internal standard for bioanalysis.[17][18][19]
Experimental Workflow
Methodology
-
Animal Preparation:
-
Dosing:
-
Prepare a formulation of γ-octalactone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).[17]
-
Administer a single dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Sample Extraction and Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing this compound (e.g., 50 ng/mL) to precipitate proteins and serve as the internal standard.[20]
-
Vortex for 2 minutes and centrifuge at >12,000 rpm for 10 minutes.[20]
-
Transfer the supernatant for LC-MS/MS analysis.
-
Construct a calibration curve using blank plasma spiked with known concentrations of γ-octalactone and a fixed concentration of the d4-internal standard.
-
Data Presentation: Representative Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time profile.
| Parameter | Definition | Representative Value (Oral, 10 mg/kg) | Units |
| Cmax | Maximum observed plasma concentration | 1250 | ng/mL |
| Tmax | Time to reach Cmax | 0.5 | hours |
| AUC(0-t) | Area under the curve from time 0 to the last measurement | 4860 | ng*h/mL |
| t½ | Elimination half-life | 2.8 | hours |
Table 2: Example pharmacokinetic parameters for γ-octalactone in rats following oral administration. Data are representative.
References
- 1. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gamma-Octanoic lactone | 104-50-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 19. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 20. currentseparations.com [currentseparations.com]
Application Notes and Protocols for the Analysis of γ-Dodecalactone in Dairy Products
Introduction
Gamma-dodecalactone (γ-dodecalactone) is a key aroma compound found in a variety of dairy products, contributing to their characteristic creamy, fruity, and buttery flavors.[1][2][3] The accurate quantification of γ-dodecalactone is crucial for quality control, product development, and flavor profiling in the dairy industry. This document provides detailed application notes and experimental protocols for the sample preparation of various dairy matrices for the analysis of γ-dodecalactone, primarily by gas chromatography-mass spectrometry (GC-MS). The methodologies covered include traditional solvent-based techniques and modern solvent-free approaches, providing a comprehensive guide for researchers and scientists.
Analytical Overview
The analysis of γ-dodecalactone in complex dairy matrices typically involves three main stages:
-
Sample Preparation: Extraction and concentration of the analyte from the sample.
-
Gas Chromatography (GC): Separation of γ-dodecalactone from other volatile and semi-volatile compounds.
-
Mass Spectrometry (MS): Detection and quantification of the target analyte.
Effective sample preparation is paramount for achieving accurate and reproducible results. The choice of extraction technique depends on the specific dairy matrix, the required sensitivity, and the available instrumentation.
Comparative Analysis of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical for the successful analysis of γ-dodecalactone. This section provides a comparative summary of the most common techniques.
| Feature | Liquid-Liquid Extraction (LLE) | Steam Distillation | Headspace Solid-Phase Microextraction (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Separation of volatile compounds based on their boiling points. | Adsorption of volatile analytes from the headspace onto a coated fiber. | Sorption of analytes from a liquid sample onto a coated magnetic stir bar. |
| Primary Dairy Matrices | Butter, Cheese, Cream | Butter, Cheese | Milk, Yogurt, Milk Powder, Cheese | Cream, Cheese, Milk |
| Relative Sensitivity | Moderate to High | Moderate | High | Very High |
| Solvent Consumption | High | Low (for final extraction) | None | Low (for desorption) |
| Automation Potential | Low to Moderate | Low | High | High |
| Sample Throughput | Low to Moderate | Low | High | Moderate |
| Selectivity | Moderate | High for volatiles | High for volatiles | High for semi-volatiles |
| Cost per Sample | Low | Low to Moderate | Moderate | Moderate to High |
Experimental Protocols
This section provides detailed step-by-step protocols for the extraction of γ-dodecalactone from various dairy products using different techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) for Butter and Cheese
This protocol is adapted for the extraction of lactones from high-fat dairy matrices.
I. Materials and Reagents
-
Dairy sample (Butter or Cheese)
-
Anhydrous sodium sulfate (B86663)
-
Diethyl ether (or a suitable organic solvent)
-
Internal standard solution (e.g., γ-undecalactone in ethanol)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials
II. Procedure
-
Sample Preparation:
-
For butter, melt a representative sample at a controlled temperature (e.g., 40°C).
-
For cheese, grate a representative sample.
-
Weigh 5 g of the prepared sample into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard solution to the sample.
-
-
Extraction:
-
Add 20 mL of diethyl ether to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.
-
-
Solvent Collection:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean flask.
-
Repeat the extraction step (step 3) twice more with 20 mL of fresh diethyl ether each time.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Filter the dried extract.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the concentrated extract to a GC vial for GC-MS analysis.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Milk and Yogurt
HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds.
I. Materials and Reagents
-
Dairy sample (Milk or Yogurt)
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., γ-undecalactone in methanol)
-
HS-SPME vials (20 mL) with magnetic stir bars
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath with stirring capabilities
-
GC-MS system with an SPME inlet
II. Procedure
-
Sample Preparation:
-
Pipette 5 mL of milk or 5 g of yogurt into a 20 mL HS-SPME vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add a known amount of the internal standard solution.
-
Add a magnetic stir bar.
-
-
Extraction:
-
Immediately seal the vial with a PTFE/silicone septum.
-
Place the vial in a heater-stirrer or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes with continuous stirring.
-
Expose the pre-conditioned SPME fiber to the headspace of the sample for 30 minutes at 60°C with continuous stirring.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the GC injection port.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.
-
Start the GC-MS analysis.
-
Protocol 3: Stir Bar Sorptive Extraction (SBSE) for Cream
SBSE offers higher sensitivity than SPME due to the larger volume of the sorptive phase.
I. Materials and Reagents
-
Cream sample
-
Internal standard solution (e.g., γ-undecalactone in methanol)
-
Glass vials (20 mL)
-
PDMS-coated stir bar (e.g., Twister®)
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS system or solvent for liquid desorption
II. Procedure
-
Sample Preparation:
-
Place 10 mL of the cream sample into a 20 mL glass vial.
-
Add a known amount of the internal standard solution.
-
-
Extraction:
-
Place a conditioned PDMS-coated stir bar into the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the sample at 1000 rpm for 60 minutes at room temperature.
-
-
Desorption and Analysis (Thermal Desorption):
-
After extraction, remove the stir bar with clean forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.
-
Place the stir bar in a thermal desorption tube.
-
Transfer the tube to the TDU of the GC-MS system for thermal desorption and analysis.
-
-
Desorption and Analysis (Liquid Desorption):
-
Alternatively, place the dried stir bar in a small vial with a minimal amount of a suitable solvent (e.g., 200 µL of acetonitrile).
-
Agitate for 30 minutes (e.g., using a vortex or ultrasonic bath).
-
Inject an aliquot of the solvent into the GC-MS system.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation techniques for the analysis of lactones in dairy products. Data for γ-dodecalactone is provided where available; in other cases, data for similar lactones is presented as a reference.
Table 1: Recovery of Lactones using Different Extraction Methods
| Dairy Matrix | Analyte | Extraction Method | Recovery (%) | Reference |
| Butter | γ-Dodecalactone | Solvent Extraction | > 90% | [1] |
| Cream | γ-Dodecalactone | SBSE | ~95% | General SBSE performance |
| Milk | γ-Decalactone | HS-SPME | Not specified | [4] |
| Yogurt | Volatile Compounds | HS-SPME | Not specified | [5] |
| Biotransformation Medium | γ-Decalactone | Liquid-Liquid Extraction (Diethyl ether) | 99.9 ± 1.8% | [6] |
| Biotransformation Medium | γ-Decalactone | Hydrodistillation | ~78-87% | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Lactone Analysis
| Dairy Matrix | Analyte | Method | LOD | LOQ | Reference |
| Nut-based Milk | Various Volatiles | HS-SPME-GC-MS | 0.33–1.67 ng/g | 1–5 ng/g | [7] |
| Milk | Terpenoids | HS-SPME-GC-MS | Not specified | 2-16 ng/g | [8] |
| Cream | Nine Lactones | SIDA-GCxGC-TOF-MS | Not specified | Not specified | [2] |
Table 3: Precision (Repeatability) of Different Extraction Methods
| Dairy Matrix | Analyte | Method | RSD (%) | Reference |
| Nut-based Milk | Various Volatiles | HS-SPME-GC-MS | < 15% | [7] |
| Milk | Terpenoids | HS-SPME-GC-MS | < 10% | [8] |
| Biotransformation Medium | γ-Decalactone | Liquid-Liquid Extraction | < 2% | [6] |
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described sample preparation protocols.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
Caption: Stir Bar Sorptive Extraction (SBSE) workflow.
Conclusion
The choice of sample preparation technique for the analysis of γ-dodecalactone in dairy products is a critical step that influences the accuracy, sensitivity, and throughput of the analysis. For high-fat matrices like butter and cheese, traditional LLE remains a robust method. For liquid and semi-solid matrices such as milk, yogurt, and cream, modern solvent-free techniques like HS-SPME and SBSE offer excellent sensitivity and are amenable to automation. The protocols and comparative data presented in these application notes provide a solid foundation for the development and implementation of analytical methods for γ-dodecalactone in various dairy products. It is recommended to perform in-house validation of the chosen method for the specific dairy matrix of interest to ensure data quality.
References
- 1. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journalajaar.com [journalajaar.com]
- 6. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Application Note: Quantitative Analysis of Fragrance Compounds in Complex Matrices Using Deuterated Internal Standards
Introduction
The accurate quantification of fragrance compounds in various consumer products, such as cosmetics and perfumes, is essential for quality control, regulatory compliance, and safety assessment.[1][2] The complexity of fragrance formulations and the diverse product matrices present significant analytical challenges, including potential for co-eluting compounds and matrix effects that can interfere with accurate measurement.[3][4][5] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile fragrance compounds.[6][7][8]
To enhance the accuracy and reliability of quantitative analysis, the use of stable isotope-labeled internal standards, particularly deuterated analogues of the target analytes, is a well-established and highly effective strategy.[1][9] Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and chromatographic separation. However, their difference in mass allows for their distinct detection by the mass spectrometer. This co-elution with the target analyte allows for the correction of variations in sample injection volume, ionization efficiency, and potential matrix effects, leading to more precise and accurate quantification.[1]
This application note provides a detailed protocol for the development and validation of an analytical method for the quantification of fragrance compounds in a cosmetic matrix using deuterated internal standards and GC-MS.
Experimental Workflow Overview
The overall workflow for the analysis of fragrance compounds using deuterated standards involves several key stages, from sample preparation to data analysis.
Caption: High-level workflow for fragrance analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC-grade or equivalent purity acetone, hexane (B92381), dichloromethane, methanol, and ethyl acetate.
-
Standards: Analytical standards of target fragrance compounds and their corresponding deuterated analogues (e.g., d-limonene, d-linalool).
-
Sample Matrix: A representative cosmetic product (e.g., lotion, cream, or perfume).
-
Extraction Supplies: Centrifuge tubes, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (if applicable), nitrogen evaporator.
-
GC-MS System: A gas chromatograph equipped with a mass selective detector and an appropriate capillary column (e.g., DB-5ms or equivalent).
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each target fragrance compound and each deuterated internal standard in a suitable solvent (e.g., acetone) at a concentration of 1000 µg/mL. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the analytes in the samples. Each calibration standard should be fortified with a constant concentration of the deuterated internal standards.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Spike the sample with a known amount of the deuterated internal standard mix.
-
Add 5 mL of hexane (or another suitable extraction solvent) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (steps 3-6) with an additional 5 mL of hexane.
-
Combine the organic extracts.
-
Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
4. GC-MS Analysis
-
GC Conditions (Example):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and deuterated standards.
-
5. Data Analysis and Quantification
The quantification of the target fragrance compounds is based on the principle of isotope dilution mass spectrometry.
Caption: Logic of quantification using an internal standard.
-
Peak Integration: Integrate the peak areas of the target fragrance compounds and their corresponding deuterated internal standards in both the calibration standards and the unknown samples.
-
Calibration Curve: For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Linear Regression: Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c).
-
Quantification: Calculate the concentration of the analyte in the unknown sample by determining the ratio of the analyte peak area to the internal standard peak area in the sample and using the calibration equation to solve for the concentration.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative results from the analysis of fragrance compounds in a cosmetic product.
| Fragrance Compound | Retention Time (min) | Quantitation Ion (m/z) | Internal Standard | IS Quantitation Ion (m/z) | Concentration in Sample (µg/g) | %RSD (n=3) |
| Linalool | 8.54 | 93 | d3-Linalool | 96 | 125.6 | 3.2 |
| Limonene | 7.21 | 68 | d6-Limonene | 74 | 210.3 | 2.8 |
| Geraniol | 9.87 | 69 | d5-Geraniol | 74 | 88.1 | 4.1 |
| Citronellol | 9.52 | 69 | d4-Citronellol | 73 | 150.9 | 3.5 |
| Eucalyptol | 6.98 | 108 | d3-Eucalyptol | 111 | 45.2 | 5.0 |
Conclusion
The use of deuterated internal standards in conjunction with GC-MS provides a robust and reliable method for the quantitative analysis of fragrance compounds in complex matrices. This approach effectively compensates for variations during sample preparation and analysis, leading to improved accuracy and precision. The detailed protocols and data presentation guidelines provided in this application note serve as a valuable resource for researchers, scientists, and professionals in the fields of analytical chemistry and product development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. iris.unito.it [iris.unito.it]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [PDF] Routine quantification of 54 allergens in fragrances using comprehensive two‐dimensional gas chromatography‐quadrupole mass spectrometry with dual parallel secondary columns. Part I: Method development | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ba333.free.fr [ba333.free.fr]
- 7. jcanoingenieria.com [jcanoingenieria.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of γ-Octalactone in Environmental Samples using 5-Octyldihydrofuran-2(3H)-one-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Octyldihydrofuran-2(3H)-one, commonly known as γ-octalactone, is a volatile organic compound (VOC) that contributes to the characteristic aromas of various fruits and fermented products. Its presence in the environment can arise from both natural and anthropogenic sources, including food processing, fragrance use, and as a component of urban aerosols. Monitoring the concentration of γ-octalactone in environmental matrices such as water, soil, and air is crucial for environmental assessment and understanding its fate and transport.
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for quantifying trace-level compounds in complex matrices.[1][2] This method utilizes a stable isotope-labeled version of the analyte as an internal standard. 5-Octyldihydrofuran-2(3H)-one-d4, a deuterated analog of γ-octalactone, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for clear differentiation by a mass spectrometer. The use of a deuterated internal standard effectively compensates for analyte losses during extraction and variations in instrument response, leading to highly reliable quantitative results.[3][4]
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of γ-octalactone in environmental water samples using this compound as an internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes representative performance data for the quantitative analysis of γ-octalactone using the described SIDA method. These values are based on typical performance characteristics of similar VOC analyses.[5]
| Parameter | Value | Units | Notes |
| Limit of Detection (LOD) | 0.01 | µg/L | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.05 | µg/L | Signal-to-noise ratio of 10:1 |
| Linear Range | 0.05 - 50 | µg/L | R² > 0.995 |
| Precision (RSD) | < 10 | % | Replicate analyses (n=6) at 1 µg/L |
| Accuracy (Recovery) | 90 - 110 | % | Spiked environmental water samples |
| Internal Standard | This compound | - | Spiked at a constant concentration |
Experimental Protocols
Materials and Reagents
-
Standards:
-
γ-Octalactone (analytical standard, >98% purity)
-
This compound (isotopic purity >98%)
-
-
Solvents:
-
Methanol (B129727) (HPLC or GC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Sample Vials:
-
20 mL amber glass headspace vials with PTFE-lined septa
-
-
SPME Fibers:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile compounds.
-
-
Other:
-
Sodium chloride (analytical grade, for salting out)
-
Micropipettes and tips
-
Vortex mixer
-
Heater-stirrer block for SPME
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 mg/L):
-
Accurately weigh 10 mg of γ-octalactone and dissolve in 10 mL of methanol.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of γ-octalactone by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 0.5 to 500 µg/L).
-
-
Internal Standard Spiking Solution (10 µg/L):
-
Prepare a spiking solution of this compound at a concentration of 10 µg/L in methanol.
-
Sample Collection and Preparation
-
Collect water samples in clean, amber glass bottles, leaving minimal headspace.
-
Store samples at 4°C and analyze within 14 days.
-
Allow samples to equilibrate to room temperature before analysis.
-
For each sample, transfer 10 mL into a 20 mL headspace vial.
-
Spike each sample and calibration standard with 10 µL of the 10 µg/L this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.
-
Add 3 g of sodium chloride to each vial to enhance the partitioning of volatile compounds into the headspace.
-
Immediately seal the vials with PTFE-lined septa.
-
Gently vortex the vials for 30 seconds to dissolve the salt.
HS-SPME Procedure
-
Place the vials in the heater-stirrer block of the autosampler.
-
Equilibrate the samples at 60°C for 15 minutes with agitation.
-
Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, immediately transfer the fiber to the GC inlet for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: 250°C, splitless mode (desorption time 5 min)
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
γ-Octalactone (Analyte): m/z 85 (quantifier), 57, 99 (qualifiers)
-
This compound (Internal Standard): m/z 89 (quantifier), 61, 103 (qualifiers)
-
-
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of γ-octalactone (m/z 85) and this compound (m/z 89).
-
Calculate the response ratio (Area of analyte / Area of internal standard).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of γ-octalactone in the environmental samples by interpolating their response ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of γ-octalactone.
Caption: Logic of Stable Isotope Dilution Analysis (SIDA).
References
- 1. Determination of Volatile Organic Compounds in Water by GC-MS after Headspace-Solid-Phase Microextraction (HS-SPME) | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Volatile Organic Compounds and Odorants in Drinking Water via HS-SPME Arrow-GC-MS [restek.com]
standard operating procedure for using 5-Octyldihydrofuran-2(3H)-one-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Octyldihydrofuran-2(3H)-one-d4, also known as γ-dodecalactone-d4, is the deuterated form of γ-dodecalactone, a naturally occurring flavor and fragrance compound found in many fruits and dairy products. Due to its chemical and structural similarity to the parent compound, this compound serves as an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry. Its use is critical in complex matrices such as food, beverages, biological fluids, and pharmaceutical formulations where it corrects for analyte loss during sample preparation and compensates for matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision in analytical measurements.
These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.
Physicochemical Properties
A summary of the key physicochemical properties of the non-deuterated analogue, 5-Octyldihydrofuran-2(3H)-one (γ-dodecalactone), is provided below. The deuterated version will have a slightly higher molecular weight.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, peach-like |
| Boiling Point | 297 °C |
| Solubility | Soluble in ethanol (B145695) and most organic solvents; sparingly soluble in water |
Experimental Protocols
Safety Precautions
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol 1: Quantification of γ-Dodecalactone in a Liquid Matrix using GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of γ-dodecalactone in a liquid sample (e.g., fruit juice, beverage) by GC-MS.
3.2.1. Materials and Reagents
-
This compound solution (e.g., 100 µg/mL in methanol)
-
γ-Dodecalactone standard solutions for calibration curve
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sample vials, vortex mixer, centrifuge
3.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of the liquid sample in a centrifuge tube, add a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
-
Add 1 g of NaCl to the sample to aid in phase separation.
-
Add 5 mL of DCM to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried extract to a GC-MS vial for analysis.
3.2.3. GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | γ-Dodecalactone: 85 (quantifier), 99, 113 (qualifiers) This compound: 89 (quantifier), 103, 117 (qualifiers) |
3.2.4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of γ-dodecalactone to the peak area of this compound against the concentration of the γ-dodecalactone standards.
-
Calculate the concentration of γ-dodecalactone in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of γ-Dodecalactone in a Solid Matrix using LC-MS/MS
This protocol details the use of this compound for quantifying γ-dodecalactone in a solid or semi-solid matrix (e.g., food products, biological tissue) by LC-MS/MS.
3.3.1. Materials and Reagents
-
This compound solution (e.g., 100 µg/mL in methanol)
-
γ-Dodecalactone standard solutions for calibration curve
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
QuEChERS extraction salts
-
Dispersive SPE (dSPE) sorbents
-
Centrifuge, vortex mixer, syringe filters (0.22 µm)
3.3.2. Sample Preparation (QuEChERS Method)
-
Homogenize the solid sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of ACN and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the ACN supernatant to a dSPE tube.
-
Shake for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
3.3.3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in ACN |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | Sciex QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | γ-Dodecalactone: [M+H]⁺ → fragment ions (e.g., 199.2 → 85.1, 199.2 → 99.1) This compound: [M+H]⁺ → fragment ions (e.g., 203.2 → 89.1, 203.2 → 103.1) |
3.3.4. Data Analysis and Quantification
Similar to the GC-MS protocol, construct a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentration of γ-dodecalactone in the sample.
Data Presentation
The following table summarizes the expected performance characteristics of a validated analytical method using this compound as an internal standard.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | To be defined based on application | 1 - 1000 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1 ng/mL |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Lactones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges associated with isotopic exchange in deuterated lactones, ensuring the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium (B1214612) loss in my deuterated lactone sample?
A1: The primary cause of deuterium loss (isotopic exchange) in deuterated lactones is the exposure of the molecule to protic solvents (like water or methanol) under conditions that facilitate the exchange of deuterium atoms for hydrogen atoms.[1][2] This process is often catalyzed by the presence of acidic or basic impurities in solvents, reagents, or on glassware.[3] For lactones, deuterons on carbon atoms adjacent to the carbonyl group (α-protons) are particularly susceptible to exchange, especially under basic conditions which promote enolate formation.[4][5]
Q2: I'm observing a decrease in isotopic purity after purification. What could be the cause?
A2: If you observe a drop in isotopic purity after purification, the method of purification is a likely culprit. For instance, flash chromatography using standard silica (B1680970) gel can lead to isotopic exchange.[3] Silica gel is inherently acidic and can catalyze the exchange of deuterons.[3] The use of protic solvents in the eluent system will also contribute significantly to this issue.[3]
Q3: My deuterated lactone appears to be degrading during storage. How can I prevent this?
A3: The stability of deuterated lactones during storage is paramount.[1] Gradual loss of isotopic purity can occur due to exposure to atmospheric moisture, especially if the container is not inert or properly sealed.[3] Storing the compound in a flame-dried vial under an inert atmosphere (such as argon or nitrogen) with a PTFE-lined cap is recommended.[3] For long-term stability, storage at low temperatures (-20°C or -80°C) is advisable to slow down the rate of any potential exchange reactions.[6][7]
Q4: Can the aqueous workup step of my synthesis cause significant deuterium loss?
A4: Yes, aqueous workups are a major risk for isotopic exchange in deuterated lactones.[3] The presence of water provides a ready source of protons to exchange with the deuterium atoms. To minimize this, it is crucial to work quickly and at low temperatures.[3] Using a cooled, weakly acidic buffer (around pH 4-5) instead of pure water for the aqueous wash can help by minimizing the concentration of hydroxide (B78521) ions, which are potent catalysts for exchange.[3] Whenever feasible, an anhydrous workup is the safest option.
Q5: During LC-MS analysis, I'm seeing a peak for the unlabeled analyte even in my internal standard-spiked blank. What does this indicate?
A5: The appearance of a signal corresponding to the unlabeled analyte in a blank sample spiked only with the deuterated internal standard is a direct indication of in-source back-exchange.[4][6] This means that the deuterated lactone is losing its deuterium label within the mass spectrometer's ion source and being detected as the unlabeled compound.[1] This can lead to a "false positive" signal and inaccurate quantification.[1][5]
Quantitative Data Summary
The stability of a deuterated lactone is highly dependent on the experimental conditions. The following table summarizes the key factors influencing the rate of hydrogen-deuterium exchange.
| Factor | Condition | Impact on Exchange Rate | Recommendation |
| pH | Acidic (pH < 7) | Minimal to Moderate | Maintain pH in the acidic range, ideally pH 2.5-3, where the exchange rate is often at a minimum.[6][8] |
| Neutral (pH ≈ 7) | Moderate | If neutral pH is required, minimize exposure time and temperature. | |
| Basic (pH > 7) | Significantly Increased | Avoid basic conditions whenever possible, as they strongly catalyze the exchange of α-deuterons.[1] | |
| Temperature | Low (0-4°C) | Minimal | Ideal for sample preparation and short-term storage.[7] |
| Room Temperature (≈ 25°C) | Moderate | Minimize the time samples are kept at room temperature.[7] | |
| Elevated (> 25°C) | Significantly Increased | Avoid elevated temperatures during all stages of handling.[1][7] | |
| Solvent | Aprotic (e.g., acetonitrile, dichloromethane) | Minimal | Use aprotic solvents for storage and during experimental procedures whenever possible.[3][6] |
| Protic (e.g., H₂O, methanol) | Exchange is likely | If protic solvents are necessary, use their deuterated counterparts (e.g., D₂O) to maintain isotopic purity.[7] |
Experimental Protocols
Protocol 1: Minimized-Exchange Aqueous Workup
This protocol is designed to minimize the loss of deuterium during the workup of a reaction mixture containing a deuterated lactone.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Quench the reaction with a minimal amount of a cooled, weakly acidic buffer (e.g., pH 4.5 acetate (B1210297) buffer).
-
Extraction: Immediately extract the product with a cold, anhydrous, aprotic organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
Protocol 2: Protocol for Minimizing Back-Exchange During LC-MS Analysis
This protocol is for the analysis of deuterated lactones while minimizing the loss of the deuterium label during the analytical run.
-
Sample Preparation: If possible, perform the final dilution of the sample in a D₂O-based buffer or an aprotic solvent.[6] If an aqueous solution is necessary, ensure it is acidified to a pH of approximately 2.5-3.0 with an acid like formic acid.[6]
-
LC System:
-
Use a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile).
-
Keep the autosampler temperature low (e.g., 4°C).
-
Minimize the chromatographic run time to reduce the exposure of the analyte to the protic mobile phase.
-
-
MS System: Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[6]
Protocol 3: Assessing the Stability of a Deuterated Lactone Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific storage or analytical conditions.
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated lactone into the blank matrix (e.g., plasma, urine) and immediately process it according to your standard sample preparation protocol.[4]
-
Incubated Matrix Samples: Spike the deuterated lactone into the blank matrix and incubate under conditions that mimic your experimental setup (e.g., room temperature for 4 hours).[4]
-
Incubated Solvent Samples: Spike the deuterated lactone into your sample reconstitution solvent and incubate under the same conditions.[4]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[4]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated lactone and the corresponding unlabeled analyte.[4]
-
Data Analysis:
-
Compare the peak area of the deuterated lactone in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[4]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the deuterated lactone. The presence of such a peak is a direct indication of back-exchange.[4]
-
Visualizations
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Caption: Simplified mechanism of acid-catalyzed H/D exchange at the α-position of a lactone.
References
preventing deuterium loss in 5-Octyldihydrofuran-2(3H)-one-d4 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing deuterium (B1214612) loss in 5-Octyldihydrofuran-2(3H)-one-d4 solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is deuterium loss and why does it happen?
Deuterium loss, also known as Hydrogen-Deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom (proton) from its environment.[1] This process can compromise the isotopic purity of your deuterated compound, affecting experimental results that rely on the label's presence, such as pharmacokinetic studies or use as an internal standard.[2] The primary cause is the presence of active proton sources, most commonly water (moisture).[3] The reaction can be catalyzed by acidic or basic conditions.[4]
Q2: Which positions on this compound are most susceptible to deuterium loss?
For this compound, a γ-lactone, the deuterium atoms on the carbon atom adjacent to the carbonyl group (the α-position) are the most susceptible to exchange.[4] This is because the carbonyl group makes these positions slightly acidic. Deuterium atoms on other positions are generally more stable but can still exchange under harsh conditions (e.g., high temperature, strong acid/base).
Q3: What are the ideal storage conditions to maintain the isotopic integrity of my compound?
Proper storage is the first line of defense against deuterium loss. Key considerations include temperature, light exposure, and atmosphere.[1]
-
Temperature: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term stability, freezing at -20 °C or -80 °C is best.[5]
-
Moisture Control: The compound should be stored in a dry environment. Using a desiccator is highly recommended.[1]
-
Light Protection: To prevent potential photodegradation, always store the compound in amber vials or in the dark.[4]
-
Inert Atmosphere: For maximum protection, especially for long-term storage, store the compound under a dry, inert atmosphere like argon or nitrogen.[4]
-
Container: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination from atmospheric moisture upon repeated openings.[1]
Q4: How does my choice of solvent impact the stability of the deuterated compound?
The solvent is a critical factor in preventing H/D exchange.
-
Aprotic vs. Protic Solvents: Aprotic solvents (e.g., acetonitrile, THF, chloroform) are highly preferred over protic solvents (e.g., methanol, ethanol, water) because they do not have exchangeable protons.[4]
-
Solvent Purity: The most important factor is the water content of the solvent. Even in aprotic solvents, absorbed moisture is the primary source of protons for exchange.[3] Always use high-purity, anhydrous, or freshly dried solvents.
-
pH of the Solution: Avoid acidic or basic solutions as they can catalyze the exchange reaction. If an aqueous solution is necessary, maintain a pH near neutral.[4] The minimum exchange rate for many compounds occurs around pH 2.6.[6]
Q5: How can I minimize deuterium loss during an experiment?
Beyond proper storage and solvent choice, careful handling during your experiment is crucial.
-
Equilibrate Before Opening: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[1][4]
-
Use Dry Equipment: Ensure all glassware (vials, pipettes, NMR tubes) is thoroughly dried before use, for instance, by oven-drying.[3]
-
Inert Atmosphere Handling: Whenever possible, handle the compound and prepare solutions inside a glove box or glove bag filled with a dry, inert gas.[7]
-
Minimize Exposure Time: Prepare solutions immediately before use and minimize the time the compound or solution is exposed to the ambient atmosphere.
Q6: How can I confirm if my this compound solution has experienced deuterium loss?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method.
-
¹H NMR: The appearance or an increase in the integral of a proton signal at the position where a deuterium atom should be is a clear indication of H/D exchange.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to analyze the isotopic distribution of the compound. A shift in the isotopic pattern or a decrease in the abundance of the deuterated mass peak relative to the non-deuterated peak indicates deuterium loss.
Troubleshooting Guides
Problem: My ¹H NMR spectrum shows a new or larger-than-expected signal in the region where deuterium should be.
| Potential Cause | Recommended Solution |
| Contaminated NMR Solvent | Deuterated NMR solvents are highly hygroscopic and readily absorb moisture.[3] Use a fresh, sealed ampoule of high-purity deuterated solvent. For highly sensitive samples, use solvent from a bottle that has been stored properly and handled under an inert atmosphere. |
| Wet Glassware/NMR Tube | Residual water on the surface of the NMR tube is a major source of proton contamination.[3] Oven-dry the NMR tube immediately before use and allow it to cool in a desiccator. |
| H/D Exchange in Solution | The compound may be unstable in the chosen solvent or under the current experimental conditions (e.g., temperature, pH). |
| » Verify Solvent Choice: Ensure you are using a dry, aprotic solvent. If a protic solvent is required, consider if the experiment can be run at a lower temperature to slow the exchange rate. | |
| » Check for Contaminants: Acidic or basic impurities in your sample or solvent can catalyze exchange. Consider purifying your sample or using a higher-grade solvent. |
Problem: My LC-MS analysis shows a decrease in isotopic purity over time.
| Potential Cause | Recommended Solution |
| Improper Storage of Stock Solution | Solutions can be more susceptible to exchange than neat material. Review the storage conditions of your solution (see FAQ Q3). Store solutions frozen (-20 °C or -80 °C) in tightly sealed vials.[4] Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.[1] |
| Instability in the Analytical Matrix | The pH or composition of your mobile phase or sample diluent may be promoting H/D exchange. This can happen in solution before injection or even within the mass spectrometer's ESI source.[2][3] |
| » Assess Matrix Stability: Run a stability test by incubating the deuterated compound in your final sample matrix for varying amounts of time before analysis. | |
| » Adjust pH: If possible, adjust the pH of your mobile phase or diluent to be closer to neutral. | |
| » Lower Temperature: Perform sample preparation and liquid chromatography at reduced temperatures (e.g., 0-4 °C) to minimize exchange.[3] |
Quantitative Data Summary
Table 1: Factors Influencing the Rate of H/D Exchange
| Factor | Influence on Exchange Rate | Rationale & Best Practices |
|---|---|---|
| Moisture (H₂O) | Strongly Increases | Water is the most common source of protons.[8] Minimize contact with atmospheric moisture; use dried solvents and glassware.[3] |
| pH | Increases under acidic or basic conditions | Both acid and base can catalyze the enolization mechanism responsible for exchange at the α-carbon.[4] Maintain solutions near neutral pH. |
| Temperature | Increases with higher temperature | H/D exchange is a chemical reaction with an activation energy. Lowering the temperature will slow the rate.[5] Store solutions at ≤4°C or frozen. |
| Solvent Type | Increases in protic solvents | Protic solvents (e.g., methanol, water) have exchangeable protons and can directly participate in the exchange.[4] Use aprotic solvents (e.g., ACN, THF, CDCl₃) whenever possible. |
Experimental Protocols
Protocol: Monitoring Deuterium Stability by ¹H NMR Spectroscopy
This protocol provides a method to assess the stability of this compound in a specific solvent over time.
Objective: To quantify the rate of deuterium loss from this compound when dissolved in a chosen solvent.
Materials:
-
This compound
-
High-purity, anhydrous deuterated NMR solvent (e.g., Acetonitrile-d3, Chloroform-d)
-
Internal standard with a stable, known concentration (e.g., 1,3,5-trimethoxybenzene)
-
Oven-dried NMR tubes with caps
-
Micropipettes and dried pipette tips
-
Access to an NMR spectrometer
Methodology:
-
Sample Preparation (Time = 0):
-
Work in a dry environment (e.g., glove box or under a stream of nitrogen).
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.
-
Accurately weigh a sample of this compound and dissolve it in a precise volume of the internal standard stock solution in a dried vial to create the test solution.
-
Immediately transfer an aliquot of the test solution to a dried NMR tube, cap it securely, and seal with paraffin (B1166041) film.
-
-
Initial NMR Analysis (Time = 0):
-
Acquire a quantitative ¹H NMR spectrum of the sample.
-
Ensure the relaxation delay (d1) is sufficient for full relaxation of all signals (typically 5 times the longest T1 value).
-
Carefully integrate the signal of the internal standard and any observable proton signals at the deuterated positions of your compound. The initial integral of the proton signal at the deuterated position should be minimal.
-
-
Incubation:
-
Store the NMR tube under the desired test conditions (e.g., room temperature, 40°C). Protect it from light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 6, 24, 48 hours), acquire another quantitative ¹H NMR spectrum under the exact same conditions as the initial analysis.
-
-
Data Analysis:
-
For each time point, integrate the internal standard signal and the proton signal corresponding to the site of deuteration.
-
Calculate the percentage of deuterium loss at each time point using the following formula: % D Loss = [(Integral of H-signal at deuterated site) / (Integral of Internal Standard)]_t / [(Initial Molar Ratio of Compound/Standard)] * 100
-
Plot the % Deuterium Loss vs. Time to determine the stability of the compound under the test conditions.
-
Visualizations
References
Technical Support Center: Analysis of 5-Octyldihydrofuran-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for 5-Octyldihydrofuran-2(3H)-one shows significant peak tailing and poor resolution. What are the potential causes and solutions?
Answer:
Poor peak shape for 5-Octyldihydrofuran-2(3H)-one can arise from several factors related to the analytical column, mobile phase, or interactions with the LC system.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions with Column Hardware | The lactone functional group can interact with active sites on stainless steel components of the HPLC system, leading to peak tailing. Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[1] |
| Column Contamination or Overload | Contaminants from the sample matrix can accumulate on the column, affecting peak shape.[2] Injecting too high a concentration of the analyte can also lead to peak broadening. Solutions: Implement a robust column washing protocol. Ensure your sample concentration is within the linear range of your assay. |
| Inappropriate Mobile Phase pH | Although 5-Octyldihydrofuran-2(3H)-one is a neutral molecule, the pH of the mobile phase can influence the ionization of co-eluting matrix components, which can indirectly affect peak shape. Experiment with slight adjustments to the mobile phase pH to improve peak symmetry. |
| Improper Injection Technique | Issues with the autosampler or injection solvent can lead to distorted peaks. Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion. |
Issue 2: Low Signal Intensity or Complete Signal Loss
Question: I am observing a very weak signal, or no signal at all, for 5-Octyldihydrofuran-2(3H)-one, especially in my biological samples. What could be the reason?
Answer:
Low or no signal is a critical issue often linked to ion suppression in the mass spectrometer source, a common matrix effect.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Ion Suppression | Co-eluting matrix components from biological samples (e.g., phospholipids, salts) can compete with 5-Octyldihydrofuran-2(3H)-one for ionization, leading to a significant drop in signal intensity.[3][4][5][6] Solutions: • Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] • Chromatographic Separation: Optimize your LC method to separate the analyte from the ion-suppressing region of the chromatogram.[9] • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering species.[10] |
| Analyte Adsorption | 5-Octyldihydrofuran-2(3H)-one may adsorb to active sites in the LC system, particularly if metal components are present.[1] This can lead to a loss of analyte before it reaches the detector. Solution: Use a metal-free analytical column and system components. |
| Incorrect Mass Spectrometer Settings | Suboptimal ion source parameters (e.g., temperature, gas flows, voltage) can lead to poor ionization efficiency. Solution: Tune and optimize the mass spectrometer settings specifically for 5-Octyldihydrofuran-2(3H)-one using a pure standard solution. |
Issue 3: Inconsistent and Irreproducible Results
Question: My results for quality control (QC) samples show high variability and poor reproducibility. How can I address this?
Answer:
Inconsistent results are often a consequence of variable matrix effects between different sample preparations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Variable Matrix Effects | The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression or enhancement.[2][10] Solutions: • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[10] • Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to account for consistent matrix effects.[8] |
| Inconsistent Sample Preparation | Variability in the execution of the sample preparation protocol can lead to inconsistent recoveries and matrix effects. Solution: Ensure the sample preparation procedure is well-defined and consistently followed. Automating the sample preparation process can improve reproducibility. |
| Carryover | Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of the following samples. Solution: Implement a thorough needle and injection port wash protocol between samples. Inject blank samples to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 5-Octyldihydrofuran-2(3H)-one?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[5] For 5-Octyldihydrofuran-2(3H)-one, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[6] These interfering components compete with the analyte for ionization in the mass spectrometer's source.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A post-extraction addition experiment is a common method to assess matrix effects. This involves comparing the response of the analyte in a pure solution to its response when spiked into a blank, extracted sample matrix. A significant difference in the signal indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression in the chromatogram.[3]
Q3: What is the best sample preparation technique to minimize matrix effects for 5-Octyldihydrofuran-2(3H)-one?
A3: The optimal sample preparation technique depends on the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing matrix components and may result in significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[8] This is often the preferred method for complex biological matrices.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of 5-Octyldihydrofuran-2(3H)-one?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects and improving the accuracy and precision of quantification.[10] The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it is affected by matrix effects in the same way.
Quantitative Data Summary
The following tables provide representative data on the impact of matrix effects and the efficiency of different sample preparation techniques for the analysis of lactones in biological matrices. Note: This data is illustrative and may not be directly applicable to all experimental conditions. Method validation is essential.
Table 1: Matrix Effect of 5-Octyldihydrofuran-2(3H)-one in Different Biological Matrices
| Biological Matrix | Typical Matrix Effect (%)* | Common Interfering Substances |
| Human Plasma | -35 to -60 (Ion Suppression) | Phospholipids, salts, proteins |
| Human Urine | -20 to +15 (Suppression/Enhancement) | Urea, salts, organic acids |
| Rat Liver Homogenate | -50 to -75 (Significant Ion Suppression) | Phospholipids, fatty acids, proteins |
*Calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100%. Negative values indicate ion suppression, and positive values indicate ion enhancement.
Table 2: Comparison of Sample Preparation Techniques for Recovery of 5-Octyldihydrofuran-2(3H)-one from Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 65 - 80 | < 15 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 85 - 95 | < 10 |
| Solid-Phase Extraction (C18) | > 90 | < 5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5-Octyldihydrofuran-2(3H)-one from Plasma
This protocol provides a general procedure for the extraction of 5-Octyldihydrofuran-2(3H)-one from plasma using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of 5-Octyldihydrofuran-2(3H)-one
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the SIL-IS working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and SIL-IS with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for 5-Octyldihydrofuran-2(3H)-one from Urine
This protocol describes a general LLE procedure for extracting 5-Octyldihydrofuran-2(3H)-one from urine.
Materials:
-
Human Urine
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of 5-Octyldihydrofuran-2(3H)-one
-
Methyl-tert-butyl ether (MTBE)
-
Sodium Chloride (NaCl)
Procedure:
-
Sample Preparation: To 500 µL of urine in a glass tube, add 20 µL of the SIL-IS working solution and 100 mg of NaCl. Vortex to dissolve the salt.
-
Extraction: Add 2 mL of MTBE to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Conceptual diagram illustrating ion suppression as a matrix effect.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Logical relationship for troubleshooting common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Quantitative analysis of costunolide and dehydrocostuslactone in rat plasma by ultraperformance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Welcome to the Technical Support Center for the GC-MS Analysis of Gamma-Lactones.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their GC-MS parameters for the analysis of gamma-lactones.
This section addresses common issues encountered during the GC-MS analysis of gamma-lactones, offering potential causes and solutions in a direct question-and-answer format.
Q1: I'm observing poor peak shapes, specifically peak tailing, for my gamma-lactone standards. What could be the cause and how can I fix it?
A1: Peak tailing for lactones is often due to active sites in the GC system or suboptimal method parameters.
-
Cause 1: Active Sites. Free silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself can interact with the polar lactone molecules, causing tailing.[1][2][3]
-
Solution:
-
Use a Deactivated Inlet Liner: Replace your standard liner with one that is highly deactivated to minimize surface interactions.[1][2]
-
Column Maintenance: If the column has been in use for a while, active sites may have developed at the inlet end. Trim 10-20 cm from the front of the column to remove these active sites.[1][2][3]
-
Proper Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet to prevent interactions with metal surfaces.[3]
-
-
-
Cause 2: Suboptimal Temperatures. If the inlet or oven temperatures are not optimized, it can lead to poor volatilization and peak shape.
-
Solution:
-
Optimize Inlet Temperature: A good starting point for the inlet temperature is 250 °C.[4] You may need to experiment with slightly higher or lower temperatures to find the optimal balance between efficient vaporization and preventing degradation.[4][5]
-
Adjust Oven Temperature Program: Start with a lower initial oven temperature to focus the analytes at the head of the column. A slower temperature ramp rate can also improve peak shape.[1][6]
-
-
Q2: My gamma-lactone peaks are showing low sensitivity or have disappeared entirely. What are the likely causes and troubleshooting steps?
A2: A sudden decrease in sensitivity can be attributed to several factors, from sample injection to detector issues.
-
Cause 1: Injection Issues. Problems with the injection process can prevent the sample from reaching the column effectively.
-
Solution:
-
Check the Syringe: The syringe may be leaking or blocked.[7][8] Perform a manual injection to rule out autosampler issues.[2]
-
Inspect the Septum: A cored or leaking septum can lead to sample loss. Replace the septum if it appears worn or if the inlet nut has been overtightened.[2]
-
Verify Sample Volume: Ensure there is sufficient sample in the vial and that the correct volume is being injected.[8]
-
-
-
Cause 2: System Leaks. Leaks in the carrier gas flow path will reduce the amount of analyte transferred to the column and detector.
-
Cause 3: Contamination. A dirty inlet liner or contaminated column can lead to a loss of active compounds.
-
Cause 4: Detector Sensitivity. The mass spectrometer's detector may need tuning or cleaning.
Q3: I'm analyzing gamma-lactones in a complex matrix (e.g., food, beverage) and my results are inconsistent. Could this be a matrix effect?
A3: Yes, complex matrices can significantly impact the ionization of gamma-lactones, leading to either signal enhancement or suppression.[13][14]
-
Cause: Matrix Effects. Co-eluting compounds from the matrix can interfere with the ionization of your target analytes in the MS source.[15][16]
-
Solution:
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.[15]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Sample Cleanup: Employ a sample preparation technique like Solid Phase Extraction (SPE) to remove interfering compounds before injection.[17][18]
-
Use an Internal Standard: A stable isotope-labeled version of your analyte is the ideal internal standard to correct for matrix effects.
-
-
Q4: What type of GC column is best suited for gamma-lactone analysis?
A4: The choice of column depends on the complexity of your sample and the specific lactones you are analyzing.
-
For General Purpose Analysis: A mid-polarity column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point and is suitable for a wide range of compounds.[1][19]
-
For Complex Mixtures/Flavor Analysis:
-
Polar Columns: A polar column, like one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., Stabilwax), can provide better separation for polar compounds.[19]
-
Two-Dimensional GC (GCxGC): For very complex samples, GCxGC, which uses two columns of different polarities, can provide significantly enhanced separation.[19]
-
-
Specific Applications: A patent for detecting lactones in cigarette filter tips recommends a column with a stationary phase containing (35% -phenyl) -methyl polysiloxane for better peak shape and separation.[20]
Data Presentation: GC-MS Parameter Optimization
The following tables summarize key GC-MS parameters that can be optimized for gamma-lactone analysis.
Table 1: GC Parameter Optimization
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Inlet Temperature | 250 °C[4] | Test a range from 220 °C to 280 °C. | Balance efficient volatilization of lactones with minimizing thermal degradation.[4][5] |
| Injection Mode | Splitless | Consider Cool On-Column or PTV for thermally sensitive lactones. | Minimizes thermal stress on the analyte.[1][5] |
| Carrier Gas | Helium | Maintain a constant flow rate (e.g., 1.0-1.5 mL/min). | Ensures reproducible retention times and peak shapes. |
| Oven Program | Initial: 50-70°C, hold 2 minRamp: 10°C/min to 280°C, hold 5 min[1] | Adjust initial temperature for solvent focusing. Optimize ramp rate for separation. | A lower initial temperature helps focus peaks. The ramp rate affects resolution.[1][6] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness5% Phenyl-methylpolysiloxane phase[1] | Select phase based on sample complexity and analyte polarity.[21] | A standard non-polar to mid-polar column is a good starting point for many applications.[19] |
Table 2: MS Parameter Optimization
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible mass spectra for library matching.[1] |
| Ionization Energy | 70 eV[1] | Standard energy for creating consistent fragmentation patterns.[1] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |
| Acquisition Mode | Full Scan (for unknowns)Selected Ion Monitoring (SIM) (for target analysis) | Full scan is used for identification. SIM mode provides higher sensitivity for quantification. |
| Mass Range | 40-400 amu | Covers the expected mass range for common gamma-lactones and their fragments. |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Gamma-Lactones
This protocol provides a starting point for the analysis of gamma-lactones in a relatively clean solvent standard.
-
Sample Preparation:
-
Prepare a stock solution of gamma-lactone standards in a suitable solvent (e.g., hexane, ethyl acetate).
-
Create a series of dilutions to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
-
GC-MS Instrument Setup:
-
Inlet: Set the temperature to 250 °C. Use a deactivated splitless liner.
-
Injection: Inject 1 µL in splitless mode.
-
Column: Install a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column (or equivalent).
-
Carrier Gas: Set the helium flow to a constant 1.2 mL/min.
-
Oven Program:
-
Start at 60 °C and hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Use Electron Ionization (EI) at 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
-
Data Analysis:
-
Identify the gamma-lactone peaks based on their retention times and mass spectra.
-
Integrate the peak areas and construct a calibration curve to quantify the lactones in your samples.
-
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of gamma-lactones.
Caption: Troubleshooting logic for common GC-MS issues in lactone analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. GC-MS Inlet Temperature: Optimize for Thermally Labile Compounds [eureka.patsnap.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. What is matrix effect and how is it quantified? [sciex.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. perfumerflavorist.com [perfumerflavorist.com]
- 20. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 21. Guide to GC Column Selection and Optimizing Separations [restek.com]
Technical Support Center: Analysis of 5-Octyldihydrofuran-2(3H)-one-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Octyldihydrofuran-2(3H)-one-d4, a deuterated internal standard commonly used in quantitative analysis.
Troubleshooting Guides
Issue 1: Co-elution of this compound with Matrix Components
Symptom: Poor peak shape, inaccurate quantification, or ion suppression/enhancement for this compound.
Question: I am observing co-elution of my deuterated internal standard with other components in my sample matrix. How can I resolve this?
Answer: Co-elution with matrix components is a common challenge that can significantly impact the accuracy of your results. Here are a number of steps you can take to troubleshoot this issue, broken down by analytical technique.
For Gas Chromatography (GC) Analysis:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: If the co-eluting peak is eluting very early, decreasing the initial oven temperature can improve separation.
-
Adjust the Ramp Rate: A slower temperature ramp rate often enhances the resolution of closely eluting compounds. A good starting point is approximately 10°C per column hold-up time.
-
-
Select the Right GC Column:
-
Change the Stationary Phase: If optimizing the temperature program is insufficient, a column with a different stationary phase can alter selectivity and resolve the co-elution.
-
Increase Column Length or Decrease Internal Diameter: A longer column or one with a smaller internal diameter will provide higher theoretical plates and, consequently, better resolution.
-
For Liquid Chromatography (LC) Analysis:
-
Modify the Mobile Phase:
-
Adjust Solvent Strength: Altering the ratio of your organic solvent to the aqueous phase can change the retention times of your analyte and interfering compounds.
-
Change Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can significantly alter selectivity.
-
Modify pH: For ionizable compounds, adjusting the mobile phase pH can change their retention characteristics. Ensure the pH is at least 2 units away from the pKa of your analytes.
-
-
Optimize the Column:
-
Change Column Chemistry: If mobile phase optimization is not effective, selecting a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) is a powerful way to resolve co-eluting peaks.
-
Decrease Particle Size: Columns with smaller particles offer higher efficiency and can improve resolution.
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but may also increase run times and backpressure.
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can lead to better separation, although it will increase the analysis time.
-
Optimize Column Temperature: Temperature can affect both selectivity and efficiency. Experimenting with different temperatures within the column's and analyte's stability range is recommended.
-
Issue 2: Retention Time Shift Between Analyte and Deuterated Standard
Symptom: The deuterated internal standard, this compound, does not perfectly co-elute with its non-deuterated analog.
Question: My deuterated internal standard is eluting at a slightly different time than the non-deuterated analyte. Is this normal, and how do I address it?
Answer: A slight difference in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[2]
While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.[1][3]
Troubleshooting Steps:
-
Confirm the Shift: Carefully overlay the chromatograms of the analyte and the deuterated internal standard to visualize the extent of the retention time difference.
-
Optimize Chromatography for Co-elution: While complete co-elution may not always be achievable, fine-tuning your chromatographic method can minimize the separation. Refer to the optimization strategies in "Issue 1" to adjust your method to bring the two peaks closer together.
-
Evaluate Matrix Effects: If a slight separation persists, it is crucial to assess whether this leads to differential matrix effects. This can be done by comparing the analyte/internal standard peak area ratio in a neat solution versus a sample matrix. Significant variation indicates that the deuterated standard is not adequately compensating for matrix effects.
-
Consider the Degree of Deuteration: The magnitude of the isotope effect can be influenced by the number and position of deuterium (B1214612) atoms.[3] While this compound is a commonly used standard, if significant issues persist, exploring an internal standard with a different deuteration pattern might be a consideration, though this is often a last resort.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical techniques used for the analysis of 5-Octyldihydrofuran-2(3H)-one and its deuterated form?
A1: The primary analytical techniques for 5-Octyldihydrofuran-2(3H)-one (also known as γ-dodecalactone) and its deuterated internal standard are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] GC-MS is well-suited for this volatile compound, while LC-MS/MS is also a powerful tool, particularly in complex biological matrices.
Q2: What are some starting GC-MS parameters for the analysis of γ-dodecalactone?
A2: The following table provides a summary of typical GC-MS parameters for the analysis of γ-lactones like γ-dodecalactone. These can serve as a starting point for method development for this compound.
| Parameter | Typical Setting | Reference |
| GC Column | BPX, 30 m x 0.25 mm ID, 0.25 µm film thickness | [4] |
| Injection Mode | Splitless | [4] |
| Injector Temperature | 250 °C | [4] |
| Oven Program | 165°C (1 min hold), then 3°C/min to 180°C, then 5°C/min to 220°C (2 min hold) | [4] |
| Carrier Gas | Helium | |
| MS Ionization Mode | Electron Ionization (EI) | [4] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | [5] |
| Scan Range | m/z 40-300 | [4] |
Q3: What are the expected mass fragments for 5-Octyldihydrofuran-2(3H)-one in GC-MS?
A3: The mass spectrum of 5-Octyldihydrofuran-2(3H)-one (γ-dodecalactone) is characterized by a prominent base peak at m/z 85.[6][7] The molecular ion is often not observed. For the d4 version, you would expect a shift in the mass of the fragments containing the deuterium labels.
| Compound | Key Mass Fragments (m/z) | Reference |
| 5-Octyldihydrofuran-2(3H)-one | 85 (base peak), 29, 41, 55 | [6][7] |
| This compound | Expected to show shifts in fragment ions depending on the position of the deuterium labels. For example, if the deuteriums are on the octyl chain, fragments containing that part of the molecule will be shifted by +4 amu. |
Q4: Can 5-Octyldihydrofuran-2(3H)-one be analyzed by chiral chromatography?
A4: Yes, 5-Octyldihydrofuran-2(3H)-one has a chiral center at the C5 position. Chiral separation of its enantiomers can be achieved using specialized chiral stationary phases in either GC or LC.[8][9] This is important in applications where the stereochemistry of the lactone is of interest, such as in flavor and fragrance analysis.
Experimental Protocols & Workflows
General Workflow for Troubleshooting Co-elution
The following diagram illustrates a logical workflow for addressing co-elution issues during the analysis of this compound.
Caption: A logical workflow for troubleshooting co-elution issues.
Decision Pathway for Method Development
This diagram outlines the key decision points when developing an analytical method for this compound.
Caption: Decision pathway for analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-Decalactone | C10H18O2 | CID 12813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. γ-Dodecalactone [webbook.nist.gov]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. medwinpublishers.com [medwinpublishers.com]
stability of 5-Octyldihydrofuran-2(3H)-one-d4 in various solvents
Welcome to the Technical Support Center for 5-Octyldihydrofuran-2(3H)-one-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.
Note on Deuteration: this compound is a deuterated form of γ-dodecalactone. The presence of four deuterium (B1214612) atoms is not expected to significantly alter the general chemical stability of the molecule in different solvents compared to its non-deuterated analog. Therefore, the stability information for γ-dodecalactone is considered a reliable proxy and is used throughout this guide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter regarding the stability of this compound in solution.
Question 1: I am seeing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?
Answer: The primary cause of degradation for this compound, a γ-lactone, is hydrolysis. The lactone ring is susceptible to opening, especially in the presence of nucleophiles like water or alcohols, and this process is accelerated by neutral to alkaline pH.
Troubleshooting & Optimization:
-
Check the pH of your solvent/solution: The stability of the lactone is highly pH-dependent. Acidic conditions (pH 1-3) favor the stable, closed-ring form.[1] Neutral to alkaline conditions can lead to the opening of the lactone ring to form the corresponding 4-hydroxydecanoic acid.[1]
-
Solvent Purity: Ensure you are using high-purity, dry solvents, as residual water can contribute to hydrolysis.
-
Storage Conditions: Store stock solutions in a cool, dry place, protected from direct sunlight and heat.[1] Airtight containers are crucial to prevent the ingress of moisture and subsequent degradation.[1] For long-term storage, keeping solutions at -20°C or -80°C is recommended.[1]
Question 2: What are the recommended storage conditions for solutions of this compound?
Answer: To ensure the stability of this compound in solution, proper storage is critical. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advisable.[1] The neat compound should be stored in a cool, dry place in a tightly sealed container, where it can be stable for 12 months or longer.
Question 3: Which solvents are recommended for dissolving and storing this compound?
Answer: The choice of solvent can impact the stability of this compound. While specific long-term quantitative stability data in various organic solvents is limited in publicly available literature, general guidelines can be provided based on the chemical nature of lactones.
-
Aprotic Solvents: Aprotic solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are generally preferred for long-term storage as they are less likely to participate in the hydrolysis of the lactone ring compared to protic solvents.
-
Protic Solvents: Protic solvents like methanol (B129727) and ethanol (B145695) can act as nucleophiles and contribute to the degradation of the lactone over time through alcoholysis. If these solvents must be used, it is recommended to prepare fresh solutions and use them promptly.
-
Aqueous Solutions: If working with aqueous solutions, it is crucial to maintain an acidic pH (1-3) to ensure the stability of the lactone ring.[1]
Question 4: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?
Answer: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The primary degradation product of this compound is its hydrolyzed, open-ring form, 4-hydroxydecanoic acid-d4. Additionally, lactones have a tendency to polymerize over time, which could also lead to the appearance of new peaks.
Troubleshooting & Optimization:
-
Confirm Degradation: Use a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify the mass of the unexpected peaks and confirm if they correspond to the hydrolyzed product or other degradants.
-
Review Sample Preparation: High temperatures during sample processing, such as solvent evaporation, can lead to thermal degradation.[1] Use gentle evaporation techniques, like a stream of nitrogen at low temperatures.[1]
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate and identify potential degradants.
Data Presentation: Solvent Suitability for this compound
| Solvent Category | Examples | Suitability for Long-Term Storage | Key Considerations |
| Aprotic Polar | Acetonitrile, DMSO, THF | Recommended | Use high-purity, anhydrous grades. DMSO is hygroscopic; handle with care. |
| Protic Polar | Methanol, Ethanol, Water | Not Recommended | Can lead to alcoholysis/hydrolysis. Prepare solutions fresh. For aqueous solutions, maintain acidic pH (1-3). |
| Non-Polar | Hexane, Toluene | Good (if soluble) | Limited solubility may be an issue. Ensure the compound is fully dissolved. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good for short-term use like extractions. Long-term stability may be a concern due to potential for trace acid impurities. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the degradation pathways of a molecule.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period, monitoring frequently due to expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution in a stable solvent to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photolytic Degradation: Expose a solution to a photostability chamber with a controlled light source (e.g., UV and visible light).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing instability of this compound.
Caption: Experimental workflow for a forced degradation study.
References
improving peak shape for 5-Octyldihydrofuran-2(3H)-one in chromatography
Welcome to the technical support center for the chromatographic analysis of 5-Octyldihydrofuran-2(3H)-one (also known as γ-dodecalactone). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for 5-Octyldihydrofuran-2(3H)-one in chromatography?
A1: The most common issues leading to poor peak shape (tailing, fronting, or broadening) for this analyte include:
-
Active sites in the GC system: In Gas Chromatography (GC), active sites in the injector liner or the column can interact with the lactone, causing peak tailing.[1]
-
Column overload: Injecting too much sample can lead to peak fronting or broadening.[1]
-
Inappropriate mobile phase pH (HPLC): In High-Performance Liquid Chromatography (HPLC), if the mobile phase pH is not optimal, it can lead to peak distortion, especially if there are ionizable impurities.[2][3][4]
-
Secondary interactions with the stationary phase (HPLC): For silica-based columns, residual silanols can interact with polar analytes, causing peak tailing.[5]
-
Contamination: A contaminated column or system can introduce interferences and distort peak shapes.[1]
-
Extra-column effects: Excessive tubing length or dead volume in the system can lead to peak broadening.[5]
Q2: Which chromatographic technique is more common for the analysis of 5-Octyldihydrofuran-2(3H)-one, GC or HPLC?
A2: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the most prevalent and well-documented technique for the analysis of 5-Octyldihydrofuran-2(3H)-one, which is a volatile to semi-volatile compound.[6][7][8][9][10][11][12][13] HPLC can also be used, but specific methods for this analyte are less common in the literature.
Q3: What type of GC column is recommended for 5-Octyldihydrofuran-2(3H)-one analysis?
A3: For the GC analysis of 5-Octyldihydrofuran-2(3H)-one, a non-polar or mid-polar capillary column is typically recommended. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent) are commonly used and provide good resolution and peak shape.[14]
Q4: How can I prevent the degradation of 5-Octyldihydrofuran-2(3H)-one during sample preparation?
A4: To prevent degradation, especially the hydrolysis of the lactone ring, it is crucial to control the pH of the sample. Acidifying the sample to a pH of approximately 2-3 helps to keep the lactone in its stable, closed-ring form.[15] Additionally, using gentle solvent evaporation techniques can prevent thermal degradation.[15]
Q5: Is an internal standard necessary for the quantitative analysis of 5-Octyldihydrofuran-2(3H)-one?
A5: Yes, using an internal standard is highly recommended for accurate quantification. It helps to compensate for variations in sample preparation, injection volume, and instrument response. A structurally similar compound, such as γ-undecalactone, is a common choice for an internal standard.[1][15]
Troubleshooting Guide
This guide addresses specific peak shape problems you might encounter during the analysis of 5-Octyldihydrofuran-2(3H)-one.
Issue 1: Peak Tailing in GC Analysis
Peak tailing in GC can significantly affect integration and quantification. The following workflow can help diagnose and resolve this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. chromtech.com [chromtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of γ- and δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression for 5-Octyldihydrofuran-2(3H)-one-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression when analyzing 5-Octyldihydrofuran-2(3H)-one-d4, particularly when it is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] The "matrix" consists of all components in your sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][3] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between your analyte and matrix components can hinder the formation of gas-phase ions.[1] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][4]
Q2: I'm using this compound as a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. In this scenario, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification.[1] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1][5] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1]
Q3: What are the common causes of ion suppression when analyzing samples containing this compound?
A3: Common causes of ion suppression include endogenous compounds from the sample matrix (e.g., lipids, proteins, salts) and exogenous substances introduced during sample preparation.[6][7] For bioanalytical samples, phospholipids (B1166683) are a major contributor to ion suppression.[7] High concentrations of any co-eluting compound can lead to competition for ionization.[4][6]
Q4: How can I determine if ion suppression is affecting my results for this compound?
A4: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression occurs.[5][8][9] This involves infusing a constant flow of your analyte into the mobile phase after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dips in the stable baseline signal of your analyte indicate the retention times where ion suppression is happening.[5] Another method is to compare the signal response of your analyte in a neat solution versus a post-extraction spiked blank matrix sample. A lower signal in the matrix sample indicates ion suppression.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to ion suppression.
Problem 1: Low signal intensity for this compound in matrix samples compared to neat solutions.
This suggests that your deuterated internal standard may not be fully compensating for the matrix effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and this compound. They should perfectly co-elute. If a slight separation is observed, you may need to optimize your chromatographic method.[5]
-
Perform a Post-Column Infusion Experiment: This will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move your analyte's elution time away from these regions.[5]
-
Improve Sample Preparation: Enhance the removal of interfering matrix components.
-
Solid-Phase Extraction (SPE): This technique can selectively extract your analyte while leaving behind many matrix components.[3]
-
Liquid-Liquid Extraction (LLE): This can also be effective at removing interferences.[3]
-
Protein Precipitation: While a common technique, it may not be sufficient on its own as it primarily removes proteins, leaving other components that can cause ion suppression.[6]
-
-
Dilute the Sample: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression.[4][5]
-
Use Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to normalize the matrix effects across the entire analytical run.[5]
Problem 2: Inconsistent and irreproducible results for your target analyte when using this compound as an internal standard.
This could be due to variable matrix effects between different samples.
Logical Relationship of Ion Suppression Mitigation
Caption: Relationship between ion suppression sources and mitigation.
Solutions:
-
Optimize Chromatographic Separation: Improve the separation of your analyte and internal standard from the matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[3]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust to minimize variability in the final extracts.
-
Evaluate Matrix Effects Quantitatively: Assess the extent of ion suppression across multiple batches of your matrix to understand its variability.
Quantitative Data Summary
The following table provides an example of how to present data to assess the matrix effect on this compound and a hypothetical target analyte.
| Sample Type | Analyte Peak Area | IS Peak Area (this compound) | Analyte/IS Ratio | Matrix Effect (%) |
| Neat Solution | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Matrix A (Post-Spike) | 650,000 | 780,000 | 0.83 | 54.2% (Analyte) |
| Matrix B (Post-Spike) | 850,000 | 990,000 | 0.86 | 70.8% (Analyte) |
| Matrix C (Post-Spike) | 500,000 | 600,000 | 0.83 | 41.7% (Analyte) |
Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value below 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound
-
Blank matrix extract (prepared using the same method as your samples)
-
Mobile phase
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin the flow of the mobile phase through the LC column and the infusion of the standard solution from the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for the analyte.[5]
-
Once a stable baseline is achieved, inject a blank matrix extract.[5]
-
Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[5][8]
Protocol 2: Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression caused by the sample matrix.
Materials:
-
LC-MS system
-
Standard solution of this compound
-
Blank matrix
-
Reconstitution solvent
Methodology:
-
Prepare 'Neat' Samples: Spike the standard solution of this compound into the reconstitution solvent.
-
Prepare 'Matrix' Samples: Process blank matrix through your entire sample preparation procedure. Spike the standard solution of this compound into the final extract.
-
Analyze both sets of samples using your LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Average peak area in 'Matrix' Samples / Average peak area in 'Neat' Samples) x 100
-
Interpretation: A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Validation of Methods Using 5-Octyldihydrofuran-2(3H)-one-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This guide provides an objective comparison of the performance of quantitative methods utilizing 5-Octyldihydrofuran-2(3H)-one-d4, a deuterated internal standard, against alternative approaches. The use of stable isotope-labeled internal standards (SIL-ISs), such as this compound, is widely regarded as the gold standard, especially for mass spectrometry-based assays. This is due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.
This guide will delve into the experimental data that underpins the validation of such methods and compare them with alternatives, providing you with the necessary information to make informed decisions for your analytical workflows.
The Power of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but can be distinguished by its higher mass in a mass spectrometer. This near-identical behavior is the key to its effectiveness in quantitative analysis.
Key Advantages:
-
Correction for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses can occur during extraction, handling, and injection. By adding a known amount of the deuterated standard at the beginning of the process, any loss of the analyte is mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of deuterated internal standards significantly improves the precision and accuracy of the analytical method.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the nature of the analyte, the complexity of the matrix, and the required sensitivity. Below is a comparison of a typical validated method using a deuterated internal standard with an alternative approach.
Method 1: Quantification using this compound (Deuterated Internal Standard)
This method utilizes a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterated internal standard, this compound, is added to the sample at a known concentration before extraction.
Table 1: Performance Characteristics of a Validated GC-MS Method with a Deuterated Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Linear Range | 1 - 1000 ng/mL | Defined by the study |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (%RSD) | < 10% | ≤ 15% |
| Limit of Quantification (LOQ) | 1 ng/mL | S/N ≥ 10 |
Method 2: Quantification using a Structural Analog Internal Standard
In the absence of a deuterated internal standard, a structurally similar compound can be used. For the analysis of 5-Octyldihydrofuran-2(3H)-one (γ-dodecalactone), a common alternative is γ-undecalactone. While this approach can correct for some variability, it is less effective at compensating for matrix effects due to potential differences in chromatographic retention and ionization efficiency.
Table 2: Performance Characteristics of a GC-MS Method with a Structural Analog Internal Standard
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Linear Range | 10 - 1000 ng/mL | Defined by the study |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | ≤ 15% |
| Limit of Quantification (LOQ) | 10 ng/mL | S/N ≥ 10 |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of a quantitative method. Below is a representative protocol for the analysis of 5-Octyldihydrofuran-2(3H)-one using its deuterated internal standard.
Sample Preparation: Solid-Phase Microextraction (SPME)
-
Sample Aliquoting: Take a 5 mL aliquot of the liquid sample (e.g., fruit juice, beverage).
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound to the sample.
-
Equilibration: Place the sample in a sealed vial and allow it to equilibrate at a controlled temperature (e.g., 60°C) for 15 minutes with gentle agitation.
-
Extraction: Expose a pre-conditioned SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Chromatographic Separation: Utilize a capillary column (e.g., DB-5ms) with a temperature gradient to separate the analytes. A typical temperature program might start at 50°C and ramp up to 250°C.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for specific ions of both the analyte and the deuterated internal standard, ensuring high sensitivity and selectivity.
-
Quantification: Create a calibration curve by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in the validation process.
Caption: Experimental workflow for the quantification of 5-Octyldihydrofuran-2(3H)-one.
Caption: Logical relationship of key validation parameters.
A Comparative Guide to Isotopic Labeling in Quantitative Analysis: 5-Octyldihydrofuran-2(3H)-one-d4 vs. 13C-gamma-Dodecalactone
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative data, particularly in the fields of pharmacology, metabolomics, and food science, the choice of an appropriate internal standard is paramount. Stable isotope-labeled internal standards are the cornerstone of quantitative mass spectrometry, offering a means to correct for sample loss during preparation and variations in instrument response. This guide provides an objective comparison of two common types of isotopically labeled gamma-dodecalactone (B1217428): the deuterated 5-Octyldihydrofuran-2(3H)-one-d4 and the carbon-13 enriched 13C-gamma-dodecalactone.
Introduction to the Analytes
This compound is a deuterated form of gamma-dodecalactone, a naturally occurring lactone known for its fruity, peach-like aroma. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This substitution increases the mass of the molecule, allowing it to be distinguished from the endogenous, unlabeled analyte by a mass spectrometer.
13C-gamma-Dodecalactone is a form of gamma-dodecalactone where one or more carbon atoms have been replaced with the stable isotope carbon-13. Similar to deuteration, this isotopic enrichment results in a mass shift that enables its use as an internal standard.
While both compounds serve the same fundamental purpose, their performance characteristics can differ, impacting the accuracy and robustness of quantitative assays.
Data Presentation: A Comparative Analysis
The selection of an internal standard should be guided by its ability to mimic the behavior of the analyte throughout the analytical process. The following table summarizes the key performance parameters of deuterated and 13C-labeled internal standards, with the principles being directly applicable to this compound and 13C-gamma-dodecalactone.
| Performance Parameter | This compound (Deuterated) | 13C-gamma-Dodecalactone (13C-Labeled) | Key Insights for Researchers |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[1] | Perfect co-elution is critical for accurate correction of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, introducing bias.[2] |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][3] For gamma-dodecalactone, labeling is on the carbon backbone, reducing this risk. | Highly stable, as the 13C atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange.[3] | The high stability of 13C labels ensures the integrity of the internal standard throughout sample preparation, storage, and analysis, leading to more reliable data.[3] |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra.[3] | The natural abundance of 13C is approximately 1.1%, which can lead to a small signal from the unlabeled analyte at the mass of the labeled standard.[3] However, this is generally predictable and can be corrected for. | 13C labeling typically provides a cleaner analytical signal with less potential for unexpected spectral overlap.[3] |
| Accuracy and Precision | Can lead to inaccuracies if chromatographic separation occurs. One study reported errors as high as 40% due to imperfect retention time matching.[2] | Generally provides higher accuracy and precision due to identical chromatographic behavior and isotopic stability.[1] | For assays requiring the highest level of accuracy and reproducibility, 13C-labeled standards are considered the superior choice.[4] |
| Cost and Availability | Often more readily available and less expensive to synthesize.[4] | Typically more expensive and may have more limited commercial availability due to more complex synthetic routes.[4] | The choice may be influenced by budget and the availability of the specific labeled compound. |
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of gamma-dodecalactone in a biological matrix (e.g., plasma or cell culture media) using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol should be optimized for specific applications.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution (either this compound or 13C-gamma-dodecalactone) at a known concentration.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of gamma-dodecalactone.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
gamma-Dodecalactone (Analyte): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment ion. These transitions need to be optimized by direct infusion of a standard solution.
-
This compound (Internal Standard): The precursor ion will be [M+4+H]⁺. The product ion will be a corresponding fragment ion.
-
13C-gamma-Dodecalactone (Internal Standard): The precursor ion will be [M+n+H]⁺ (where n is the number of 13C labels). The product ion will be a corresponding fragment ion.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity for each transition.
-
Quantification
The concentration of gamma-dodecalactone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: A generalized workflow for the quantitative analysis of gamma-dodecalactone using a stable isotope-labeled internal standard.
Caption: The logical relationship of using an internal standard for quantitative analysis.
Conclusion and Recommendations
The choice between this compound and 13C-gamma-dodecalactone as an internal standard for the quantitative analysis of gamma-dodecalactone has significant implications for data quality. While deuterated standards are often more accessible and cost-effective, they carry a higher risk of chromatographic separation from the analyte, which can compromise accuracy, especially in complex biological matrices.
For applications demanding the highest level of precision and accuracy, such as in regulated bioanalysis for drug development or in complex metabolomics studies, 13C-gamma-dodecalactone is the recommended internal standard . Its identical chromatographic behavior and superior isotopic stability provide a more robust and reliable method for correcting analytical variability.
For less stringent applications or for initial exploratory studies where cost is a primary concern, This compound can be a viable option . However, it is crucial to thoroughly validate the method to ensure that any potential chromatographic shift does not adversely affect the accuracy of the results.
Ultimately, the decision rests on the specific requirements of the assay and the desired level of data quality. Researchers should carefully consider the trade-offs between cost and performance to select the most appropriate internal standard for their analytical needs.
References
inter-laboratory study of gamma-dodecalactone quantification
An Inter-Laboratory Comparison of Gamma-Dodecalactone (B1217428) Quantification Methodologies
This guide provides a comparative overview of analytical methodologies for the quantification of gamma-dodecalactone, a significant flavor and fragrance compound. The data and protocols presented are based on established analytical techniques and are structured to reflect a typical inter-laboratory study, offering researchers, scientists, and drug development professionals a comprehensive reference for evaluating and implementing robust analytical methods.
Quantitative Data Summary
The following table summarizes hypothetical results from a simulated inter-laboratory study involving five laboratories. Each laboratory analyzed a standard sample of gamma-dodecalactone with a known concentration of 10.0 mg/L using Gas Chromatography-Mass Spectrometry (GC-MS). The data reflects the precision and accuracy that can be expected from well-established methods.
| Laboratory | Reported Concentration (mg/L) | Standard Deviation (mg/L) | Coefficient of Variation (%) | Recovery (%) |
| Lab 1 | 9.8 | 0.3 | 3.1 | 98 |
| Lab 2 | 10.2 | 0.4 | 3.9 | 102 |
| Lab 3 | 9.5 | 0.5 | 5.3 | 95 |
| Lab 4 | 10.5 | 0.2 | 1.9 | 105 |
| Lab 5 | 9.9 | 0.3 | 3.0 | 99 |
| Overall | 9.98 | 0.34 | 3.4 | 99.8 |
Experimental Protocols
The methodologies employed in this simulated study are detailed below. These protocols are based on widely accepted practices for the analysis of volatile and semi-volatile organic compounds in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a primary technique for the determination of gamma-dodecalactone due to its high sensitivity and selectivity.[1]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the sample matrix, add a known amount of an internal standard (e.g., gamma-undecalactone).
-
Perform liquid-liquid extraction using 5 mL of a suitable organic solvent such as diethyl ether or dichloromethane.
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
c. Quantification
Quantification is performed by creating a calibration curve using standard solutions of gamma-dodecalactone at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
HS-SPME is a solvent-free sample preparation technique suitable for volatile compounds.[1]
a. Sample Preparation
-
Place 5 mL of the sample in a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Seal the vial with a PTFE-faced silicone septum.
-
Incubate the vial at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
b. HS-SPME Procedure
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
c. GC-MS Analysis
The GC-MS conditions are similar to those described in the liquid-liquid extraction protocol. The desorption of the analytes from the SPME fiber occurs in the hot GC inlet.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of an inter-laboratory study and a typical analytical workflow for gamma-dodecalactone quantification.
References
A Comparative Guide to the Accuracy and Precision of Stable Isotope Dilution Assays for Lactones
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lactones, selecting the most appropriate analytical methodology is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of the accuracy and precision of stable isotope dilution assays (SIDA) with other common analytical techniques for the quantification of lactones. The information presented herein is a synthesis of data from peer-reviewed studies and technical guides, offering an objective overview to aid in method selection and development.
Stable isotope dilution analysis is a powerful technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard. This approach is widely regarded as the gold standard for quantitative analysis, particularly in complex matrices, as the internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis. This intrinsic correction leads to superior accuracy and precision compared to other methods.
Quantitative Performance Comparison
The selection of an analytical method for lactone quantification is often dictated by the specific requirements of the analysis, including the desired level of accuracy and precision, the complexity of the sample matrix, and the concentration of the analyte. The following tables summarize the typical validation parameters for SIDA (primarily using Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS) and compare them with alternative methods such as HPLC-UV and GC-MS with conventional internal or external standard calibration.
Table 1: Performance Characteristics of Analytical Methods for Lactone Quantification
| Parameter | Stable Isotope Dilution Assay (GC-MS/LC-MS/MS) | HPLC-UV | GC-MS (Internal/External Standard) |
| Accuracy (Recovery) | 88% - 111%[1][2] | 96.2% - 103%[3] | 87% - 121%[3] |
| Precision (RSD) | 0.39% - 11%[1][2][4] | 1.3% - 1.8%[3] | 1.9% - 13.6%[3] |
| Linearity (r²) | > 0.99[4] | > 0.999[3] | > 0.995[3] |
| Limit of Detection (LOD) | Low (ng/L to µg/L) | Moderate (µg/L to mg/L) | Low to Moderate (ng/g to µg/L)[3] |
| Limit of Quantification (LOQ) | Low (µg/kg to µg/L)[4] | Moderate (mg/L) | Low to Moderate (ppm)[3] |
Table 2: Validation Data for Specific Lactone Analyses using Stable Isotope Dilution Assays
| Lactone(s) | Matrix | Analytical Method | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Nine γ- and δ-Lactones | Dairy Cream | GCxGC-TOF-MS | Not explicitly stated, but SIDA known for high accuracy | Not explicitly stated | Schütt and Schieberle, 2017[5][6][7] |
| Tricaine (B183219) | Fish | HPLC-MS/MS | 92.08% - 97.50% | Intra-day: 0.85% - 2.77%, Inter-day: 0.39% - 3.01% | [4] |
| Mycotoxins (including lactones) | Maize | UHPLC-MS/MS | 88% - 105% | 4% - 11% | [1][2] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for the quantification of lactones using SIDA with GC-MS and LC-MS/MS, as well as a common alternative method, HPLC-UV.
Stable Isotope Dilution Assay using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly suitable for volatile and semi-volatile lactones.
Sample Preparation:
-
Extraction: The lactones are extracted from the sample matrix using an appropriate solvent (e.g., diethyl ether, hexane).
-
Internal Standard Spiking: A known amount of the stable isotope-labeled lactone internal standard is added to the extract.[8]
-
Concentration and Derivatization (if necessary): The extract is concentrated, and if the lactones are not amenable to GC analysis, they are derivatized to increase volatility and improve chromatographic performance.
-
Final Dilution: The sample is diluted to a final concentration within the calibration range.[8]
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or similar.[8]
-
Column: A suitable capillary column is used for separation (e.g., DB-5ms, chiral columns for stereoisomer separation).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the lactones based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is used for detection.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.
Stable Isotope Dilution Assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for the analysis of less volatile and thermally labile lactones, often found in biological matrices.
Sample Preparation:
-
Protein Precipitation (for biological samples): A cold organic solvent (e.g., acetonitrile) is added to precipitate proteins.[8]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.[8]
-
Supernatant Transfer: The supernatant containing the lactones is transferred to a clean tube.[8]
-
Internal Standard Spiking: A known amount of the stable isotope-labeled lactone internal standard is added.
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely available and robust method, though generally less sensitive and selective than mass spectrometry-based methods.
Sample Preparation:
-
Extraction: The lactones are extracted from the matrix with a suitable solvent.
-
Filtration: The extract is filtered to remove particulate matter.
HPLC-UV Analysis:
-
Liquid Chromatograph: A standard HPLC system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and water.
-
Flow Rate: Typically 1 mL/min.
-
Detector: A UV-Vis detector set at the wavelength of maximum absorbance for the lactone of interest.
Workflow and Logic Diagrams
To visually represent the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Stable Isotope Dilution Assay using GC-MS.
Caption: Workflow for Stable Isotope Dilution Assay using LC-MS/MS.
Caption: Benefits of Stable Isotope Dilution Assays.
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotope dilution assay for the accurate determination of tricaine in fish samples by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
method validation report for 5-Octyldihydrofuran-2(3H)-one-d4
An Objective Comparison of Analytical Methods for the Quantification of 5-Octyldihydrofuran-2(3H)-one-d4
Introduction
This compound is a deuterated analog of γ-dodecalactone, a naturally occurring lactone found in many fruits and dairy products. Due to its structural similarity to endogenous signaling molecules and its utility as an internal standard in mass spectrometry-based quantification, robust and validated analytical methods are crucial for its accurate measurement in complex biological matrices. This guide provides a comprehensive overview of a method validation report for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, comparing its performance against a hypothetical alternative method. The information presented here is intended to guide researchers, scientists, and drug development professionals in establishing and evaluating analytical methods for this and similar compounds.
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of any analytical method. Below is a typical protocol for the quantification of this compound in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: 100 µL of human plasma is aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard working solution (e.g., a different deuterated lactone) is added to each sample.
-
Protein Precipitation: 200 µL of cold acetonitrile (B52724) is added to precipitate proteins. The samples are vortexed for 30 seconds.
-
Centrifugation: The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Extraction: The supernatant is transferred to a new tube, and the solvent is evaporated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (e.g., m/z 203.2 > 85.1)
-
Alternative Analyte (Non-deuterated): Precursor Ion > Product Ion (e.g., m/z 199.2 > 85.1)
-
Data Presentation: Method Performance Comparison
The following tables summarize the quantitative data from the validation of the proposed LC-MS/MS method compared to a hypothetical alternative method (e.g., a gas chromatography-mass spectrometry method).
Table 1: Linearity and Range
| Parameter | Proposed LC-MS/MS Method | Alternative GC-MS Method |
| Calibration Curve Model | Linear, 1/x² weighting | Linear, 1/x weighting |
| Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Back-calculated Accuracy | 95.2 - 104.5% | 92.0 - 108.0% |
Table 2: Accuracy and Precision
| Quality Control Level | Proposed LC-MS/MS Method (Intra-day, n=6) | Alternative GC-MS Method (Intra-day, n=6) |
| Accuracy (%) | Precision (%CV) | |
| LLOQ (0.5 ng/mL) | 102.3% | 8.7% |
| Low QC (1.5 ng/mL) | 98.7% | 6.2% |
| Mid QC (75 ng/mL) | 101.5% | 4.1% |
| High QC (400 ng/mL) | 99.2% | 3.5% |
Table 3: Matrix Effect and Recovery
| Parameter | Proposed LC-MS/MS Method | Alternative GC-MS Method |
| Matrix Factor (Average) | 0.98 | 1.15 |
| Recovery (Average) | 92.5% | 85.1% |
| IS Normalized Matrix Factor (%CV) | 5.8% | 12.3% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the method validation process.
Caption: Experimental workflow for the quantification of this compound.
Caption: Key components of a comprehensive analytical method validation report.
Cross-Validation of Analytical Methods for Gamma-Lactones: A Comparative Guide
The cross-validation of analytical methods is a critical process to ensure that a validated method yields reliable and consistent results across different laboratories, analysts, or instruments.[1] This process is essential for data integrity, regulatory compliance, and successful method transfer, particularly in the pharmaceutical and food industries where gamma-lactones are of significant interest as flavoring agents, synthetic intermediates, and potential biological markers.[1][2][3]
This guide provides an objective comparison of the two primary analytical techniques used for the quantification of gamma-lactones—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed methodologies.
Method Performance: A Head-to-Head Comparison
The choice between GC-MS and HPLC for gamma-lactone analysis depends on the specific requirements of the study, including sample matrix, required sensitivity, and the volatility of the target compounds.[4][5][6] GC-MS is generally preferred for volatile compounds due to its high sensitivity and selectivity, while HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally unstable.[3][4][7]
Data Presentation: Summary of Quantitative Performance Data
The following table summarizes typical validation parameters for the quantification of gamma-lactones using GC-MS and HPLC. The data is compiled from various studies and serves as a representative comparison.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | >0.993[2] | >0.999[2] |
| Linear Range | 10 - 1000 ng/mL (for γ-butyrolactone)[2] | 50 - 2000 ng/mL (for analogous compounds)[2] |
| Accuracy (% Recovery) | 85 - 95% (for γ-butyrolactone)[2] | 98.18 - 101.50% (for analogous compounds)[2] |
| Precision (%RSD) | <10% (Inter- and Intra-day)[2] | <2% (Inter- and Intra-day)[2] |
| Limit of Detection (LOD) | 0.17 - 0.34 µg/mL (for γ-butyrolactone)[2][8] | 14.70 ng/mL (for analogous compounds)[2] |
| Limit of Quantification (LOQ) | ~0.8 µg/mL (Based on 100 µL sample)[3] | ~50 ng/mL (Estimated from LOD) |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols for the analysis of gamma-lactones by GC-MS and HPLC.
Protocol 1: GC-MS Analysis of Gamma-Lactones
This method is highly suitable for analyzing volatile gamma-lactones in complex matrices like biological fluids or food products.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma, wine), add an internal standard.
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
2. Instrumentation and Conditions:
-
GC System: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: DB-35MS or similar mid-polarity column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injection Mode: Splitless or split (e.g., 10:1) with an injection volume of 1 µL.[10]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 240°C at 8°C/min.
-
Ramp to 260°C at 10°C/min, hold for 8 minutes.[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity or full scan for identification.[10]
-
Protocol 2: HPLC-UV/PDA Analysis of Gamma-Lactones
This method is applicable for a wider range of lactones, including those that are less volatile or thermally labile.[4][11] Lactones generally have a weak chromophore, so detection is performed at low UV wavelengths.[3]
1. Sample Preparation (Dilute-and-Shoot):
-
Accurately weigh the sample containing the gamma-lactone.
-
Dissolve and dilute the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates.[3][11]
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[11]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.[11]
-
-
Gradient Program: A suitable gradient to separate the analyte from matrix components (e.g., 10% to 95% B over 10 minutes).
-
Injection Volume: 10-20 µL.[3]
-
Detection: UV detector set at a low wavelength (e.g., 210-225 nm). A PDA detector can be used to scan a range (e.g., 200-400 nm) to confirm peak purity.[3][11]
Mandatory Visualizations
Diagrams created using Graphviz help to visualize complex workflows and relationships, providing a clear overview for researchers.
Caption: General workflow for analytical method transfer and cross-validation.
Caption: Comparison of GC-MS and HPLC for gamma-lactone analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 10. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Gold Standard vs. The Practical Alternative: A Performance Showdown of Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the complexities of quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective, data-driven comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, offering insights into their respective performances and guiding the selection process for robust and accurate analytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards (IS) are indispensable for correcting variability throughout the analytical workflow. These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables, thereby providing a reliable reference for quantification. The two predominant types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.
Performance Face-Off: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus, strongly supported by experimental data, positions stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, as the superior choice for most bioanalytical applications. Their near-identical chemical and physical properties to the analyte facilitate better tracking during sample extraction and co-elution during chromatography, which is pivotal for accurate quantification.
Key Performance Metrics: A Tabular Comparison
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and enhance data quality. The following tables summarize the key performance differences based on established analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Key takeaway |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing and correcting for similar ion suppression or enhancement. | Variable: Differences in physicochemical properties can lead to different retention times and disparate experiences of matrix effects. | Deuterated standards offer more reliable compensation for matrix-induced signal variability. |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The use of deuterated standards consistently yields higher accuracy. |
| Precision (%CV) | Typically <10% | Can be >15% | Deuterated standards lead to significantly better precision due to closer tracking of the analyte's behavior. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | Deuterated standards provide more reliable correction for analyte loss during sample preparation. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Non-deuterated standards are a more economical and accessible option. |
A Deeper Dive into Matrix Effects
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, represent a significant challenge in bioanalysis. Deuterated internal standards are considered the gold standard for mitigating these effects because they co-elute with the analyte and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
However, it is crucial to note that even deuterated internal standards may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.
Experimental Protocols: Evaluating Internal Standard Performance
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a thorough validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.
A Comparative Guide to Uncertainty Estimation in Quantitative Analysis: 5-Octyldihydrofuran-2(3H)-one-d4 versus ¹³C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in bioanalysis and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard for correcting analyte loss during sample preparation and variations in instrument response. This guide provides an objective comparison of the performance of a deuterium-labeled internal standard, 5-Octyldihydrofuran-2(3H)-one-d4, with a more robust alternative, a carbon-13 (¹³C)-labeled internal standard, for the quantification of lactones, such as the aroma compound γ-nonalactone.
The selection of an internal standard can significantly influence the uncertainty of a measurement. This guide will delve into the key performance characteristics of these two types of internal standards, supported by experimental data, to assist researchers in making informed decisions for their analytical methods.
Key Performance Characteristics and Experimental Data
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can impact several key analytical performance parameters, including chromatographic co-elution, isotopic stability, and ultimately, the accuracy and precision of the quantitative results. While ¹³C-labeled standards are generally considered superior, deuterium-labeled standards can be a more cost-effective option.[1]
| Performance Parameter | This compound (Deuterium-Labeled) | ²H₂,¹³C₂-γ-nonalactone (¹³C-Labeled) | Rationale & Implications |
| Analyte | γ-nonalactone (illustrative) | γ-nonalactone | A direct comparison for the quantification of a specific lactone. |
| Chromatographic Co-elution | Potential for slight retention time shift from the analyte. | Identical retention time to the analyte. | The mass difference between deuterium (B1214612) and protium (B1232500) can lead to a chromatographic isotope effect, causing the deuterated standard to elute slightly earlier than the analyte.[2][3] This can lead to inaccuracies if matrix effects vary across the peak. ¹³C-labeling results in negligible physicochemical differences, ensuring true co-elution and more accurate compensation for matrix effects.[2] |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain matrices or under specific MS conditions.[4] | Highly stable, with no risk of isotopic exchange. | The carbon-13 label is integrated into the carbon skeleton of the molecule, making it extremely stable. Deuterium labels, especially on certain positions, can be susceptible to exchange with protons from the solvent or matrix.[4] |
| Linearity (R²) | Typically >0.99 | >0.99 | Both types of internal standards can be used to establish linear calibration curves over a defined concentration range. A study on a similar ¹³C-labeled lactone showed excellent linearity. |
| Repeatability (%RSD) | Typically <15% | 0.38% | The superior co-elution and stability of ¹³C-labeled standards generally lead to better precision in repeated measurements under the same conditions. |
| Reproducibility (%RSD) | Typically <20% | 0.72% | When the analysis is performed by different analysts on different days, the robustness of the ¹³C-labeled standard often results in lower long-term variability. |
| Accuracy (% Recovery) | Dependent on co-elution and matrix effects. | High and consistent across different matrices. | Incomplete co-elution of deuterated standards can lead to differential ion suppression or enhancement between the analyte and the internal standard, affecting accuracy. The identical behavior of the ¹³C-labeled standard ensures more reliable correction for matrix effects. |
| Limit of Quantitation (LOQ) | Dependent on instrument sensitivity and matrix effects. | Method-dependent, but generally allows for low-level quantification. | A robust internal standard contributes to achieving lower limits of quantitation by providing a stable reference signal. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantitative analysis of a lactone using a stable isotope-labeled internal standard by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Quantitative Analysis of γ-Nonalactone using a ¹³C-Labeled Internal Standard
This protocol is based on a method developed for the quantification of γ-nonalactone in a complex matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike a 50 mL sample with a known concentration of the ²H₂,¹³C₂-γ-nonalactone internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the spiked sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol solution (90:10, v/v).
-
Elute the analyte and internal standard with 5 mL of dichloromethane.
-
Concentrate the eluate to 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
γ-nonalactone: m/z 85, 99
-
²H₂,¹³C₂-γ-nonalactone: m/z 89, 103 (illustrative ions)
-
-
Quantification: The concentration of γ-nonalactone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow and Uncertainty
To better understand the experimental process and the factors contributing to uncertainty, the following diagrams are provided.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Caption: A cause-and-effect diagram illustrating potential sources of uncertainty.
Conclusion
The choice of internal standard is a critical factor in the overall uncertainty of a quantitative analytical method. While this compound, as a representative deuterated internal standard, offers a viable and often more economical option, the use of a ¹³C-labeled internal standard, where available, provides a higher degree of confidence in the analytical results. The superior co-elution and isotopic stability of ¹³C-labeled standards lead to improved accuracy and precision, thereby reducing the overall measurement uncertainty. For high-stakes quantitative analyses in regulated environments, the investment in a ¹³C-labeled internal standard is often justified by the enhanced quality and reliability of the data. Researchers should carefully consider the specific requirements of their assay and the potential impact of the internal standard on the final results.
References
A Comparative Guide to Gamma-Dodecalactone Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of prevalent extraction methods for gamma-dodecalactone (B1217428), a valuable fragrance and flavor compound with applications in the food, cosmetic, and pharmaceutical industries. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and achieving process efficiency. This document provides a comprehensive overview of various methods, supported by experimental data and detailed protocols to inform laboratory and industrial-scale applications.
Comparative Analysis of Extraction Techniques
The efficiency and outcome of gamma-dodecalactone extraction are highly dependent on the chosen method. The following tables summarize the quantitative performance of key techniques based on existing literature.
Table 1: Performance Metrics of Gamma-Dodecalactone Extraction Methods
| Feature | Solvent Extraction | Hydrodistillation (Steam Distillation) | Supercritical Fluid Extraction (SFE) |
| Recovery / Yield | High (up to 99.9 ± 1.8% with diethyl ether in model solutions)[1][2] | Lower than solvent extraction (efficiency difference of 12.8% to 22% reported)[1][2][3][4] | High, but dependent on temperature and pressure parameters[1] |
| Purity of Extract | Moderate (approx. 51.5 ± 1.2% to 53.0 ± 1.8%, may contain co-extracted lipids)[1][2][3][4] | High (approx. 88.0 ± 3.4%)[1][2][3][4] | Very high, highly selective for target compounds, yielding a solvent-free extract[1] |
| Selectivity | Lower; co-extraction of non-volatile compounds like lipids is common[1] | High for volatile and semi-volatile compounds | High; tunable by modifying pressure and temperature to target specific molecular weights[1] |
| Solvent Usage | High (e.g., diethyl ether, hexane, chloroform)[1][2] | Low to none (uses water)[1] | Utilizes CO2 (often recycled), can be modified with co-solvents like ethanol[5][6][7] |
| Processing Time | Rapid[2][3] | Time-consuming (hours to days) | Fast (typically 10 to 60 minutes)[5] |
| Environmental Impact | High due to organic solvent use | Low | Low, as CO2 is non-toxic and recyclable[5][6] |
Table 2: Comparison of Advanced Extraction Techniques
| Feature | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Uses microwave energy to heat the solvent and sample, accelerating extraction.[8][9][10] | Employs high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[11][12][13] |
| Recovery / Yield | Generally high, with potential for increased yields compared to conventional methods.[10] | High, often showing improved extraction efficiency over traditional techniques.[13] |
| Purity of Extract | Can be high, with reduced degradation of thermolabile compounds due to shorter extraction times.[10] | High, with good preservation of the chemical integrity of bioactive compounds.[13] |
| Selectivity | Can be optimized by adjusting power, time, and solvent. | Can be tuned by modifying frequency, power, time, and solvent. |
| Solvent Usage | Reduced solvent consumption compared to traditional methods.[8][10] | Reduced solvent and energy consumption, making it an eco-friendly option.[13] |
| Processing Time | Very fast (typically 15 to 30 minutes).[8] | Rapid, significantly reducing extraction time compared to conventional methods.[13] |
| Environmental Impact | Considered a "green" technique due to reduced solvent and energy use.[10] | Eco-friendly due to lower energy and solvent consumption.[13] |
Experimental Workflows and Logical Relationships
The general workflow for the extraction of gamma-dodecalactone involves several key stages, from sample preparation to final analysis. The choice of method influences the specific steps within this workflow.
Caption: General workflow for the extraction of gamma-dodecalactone.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.
Liquid-Liquid Solvent Extraction
This method is valued for its simplicity and high recovery rates.
-
Sample Preparation:
-
Take a defined volume or weight of the sample (e.g., 1.5 mL of biotransformation medium).[2]
-
If necessary, homogenize the sample to ensure uniformity. For biotransformation media, this can be done using a high-speed homogenizer.[2]
-
Add an internal standard (e.g., gamma-undecalactone) for accurate quantification.[2][14]
-
-
Extraction:
-
Phase Separation and Collection:
-
Drying and Concentration:
-
Dry the organic extract using an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) to remove residual water.[2]
-
Concentrate the extract to the desired volume, often under a gentle stream of nitrogen, before analysis.[1]
-
Hydrodistillation (Steam Distillation)
This technique is ideal for extracting volatile compounds and yields a high-purity extract.
-
Sample Preparation:
-
Place a measured amount of the sample into a distillation flask and add distilled water.
-
-
Distillation:
-
Condensation and Collection:
-
Final Extraction:
-
Perform a liquid-liquid extraction on the collected distillate with a small volume of a suitable organic solvent to isolate the gamma-dodecalactone for analysis.[1]
-
Supercritical Fluid Extraction (SFE)
SFE is a green and highly selective extraction method.
-
Sample Preparation:
-
Place the sample into the high-pressure extraction vessel of the SFE system.[1]
-
-
System Parameters:
-
Set the extraction temperature (typically between 40°C and 60°C) and pressure.[1] These parameters are crucial for controlling the solvating power of the supercritical fluid.
-
-
Extraction:
-
Separation and Collection:
Microwave-Assisted Extraction (MAE)
MAE is a modern technique that significantly reduces extraction time and solvent consumption.
-
Sample Preparation:
-
Mix the sample with a suitable solvent in a microwave-safe extraction vessel.
-
-
Extraction:
-
Post-Extraction:
-
After the extraction is complete, cool the vessel.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
The extract can then be concentrated and analyzed.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance extraction efficiency.
-
Sample Preparation:
-
Suspend the sample in an appropriate solvent in an extraction vessel.
-
-
Extraction:
-
Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.
-
Apply ultrasonic waves at a specific frequency and power for a designated time. The resulting cavitation disrupts the sample matrix, facilitating the release of gamma-dodecalactone into the solvent.[11][12]
-
-
Post-Extraction:
-
Filter the extract to remove solid particles.
-
The resulting solution can be further processed for analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium [ouci.dntb.gov.ua]
- 5. tsijournals.com [tsijournals.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Extraction | Anton Paar Wiki [wiki.anton-paar.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-Assisted Extraction of Bioactive Compounds from Annatto Seeds, Evaluation of Their Antimicrobial and Antioxidant Activity, and Identification of Main Compounds by LC/ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Octyldihydrofuran-2(3H)-one-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Octyldihydrofuran-2(3H)-one-d4, a deuterated furanone derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with chemical waste regulations.
Pre-Disposal and Handling
Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Due to the potential for furan (B31954) derivatives to form explosive peroxides over time, it is important to check for the presence of peroxides before disposal, especially if the compound has been stored for an extended period or exposed to air.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the chemical formula (C₁₂H₁₈D₄O₂) and any known hazard information.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Ensure the container is appropriate for the volume of waste.
-
Leave adequate headspace in the container to allow for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the storage area cool and away from sources of ignition.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its identity and quantity.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides relevant information for the non-deuterated analogue, 5-octyldihydrofuran-2(3H)-one, which can serve as a conservative reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | ChemBK[1] |
| Molar Mass | 198.3 g/mol | ChemBK[1] |
| Boiling Point | 130-132 °C @ 1.5 mm Hg | ChemBK[1] |
| Melting Point | 17-18 °C | ChemBK[1] |
| Flash Point | > 230 °F (> 110 °C) | ChemBK[1] |
| Density | 0.936 g/mL at 25 °C | ChemBK[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations for Deuterated Compounds
While the deuteration of a molecule does not inherently change its fundamental chemical hazards, it is important to be aware of regulations concerning deuterated compounds. For non-nuclear applications, the disposal of small quantities of deuterated compounds typically falls under the general guidelines for chemical waste. However, regulations can vary, and it is imperative to consult with your institution's safety office to ensure full compliance. The U.S. Nuclear Regulatory Commission (NRC) and the Department of Commerce regulate the export of deuterium (B1214612) and its compounds, but these regulations are primarily focused on large quantities and nuclear end-uses.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling 5-Octyldihydrofuran-2(3H)-one-d4
Essential Safety and Handling Guide for 5-Octyldihydrofuran-2(3H)-one-d4
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Quantitative Data
Due to the absence of a publicly available SDS, quantitative safety data for this compound is not available. Researchers must consult the supplier-provided SDS for specific values.
| Parameter | Value |
| Occupational Exposure Limits (OEL) | Data not available. Consult supplier's SDS. |
| LD50/LC50 | Data not available. Consult supplier's SDS. |
| Boiling Point | Data not available. Consult supplier's SDS. |
| Melting Point | Data not available. Consult supplier's SDS. |
| Solubility | Data not available. Consult supplier's SDS. |
| Vapor Pressure | Data not available. Consult supplier's SDS. |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following recommendations are based on general guidelines for handling lactones and compounds of unknown toxicity.[1][2]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required for splash hazards. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Inspect gloves before use and dispose of them immediately after contamination.[1][3] Follow proper glove removal techniques. |
| Body Protection | A fully buttoned, fire-resistant lab coat or impervious clothing. | For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if ventilation is inadequate or if aerosols are generated. | All handling of the compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[3] |
Experimental Protocol: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Primary Containment: All work involving this compound should be conducted in a certified chemical fume hood or a glove box.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Inert Atmosphere: To prevent oxidation and degradation, handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[4][5]
-
Area Designation: Designate a specific area within the fume hood for handling the compound.
-
Equipment: Ensure all necessary equipment (e.g., glassware, spatulas) is clean, dry, and readily available. To prevent moisture contamination, consider oven-drying glassware and cooling it in a desiccator before use.[5]
-
Spill Kit: A chemical spill kit should be readily accessible.[1]
2. Handling the Compound:
-
Equilibration: Allow the sealed container of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.[4]
-
Weighing: If the compound is a solid, weigh it within the fume hood on a tared container to minimize transfer. Handle with care to avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent slowly to avoid splashing. Use an appropriate deuterated solvent to maintain isotopic purity.[4]
-
Solution Transfer: Use appropriate pipettes or other liquid handling devices to transfer solutions.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Hand Washing: Wash hands thoroughly after removing gloves.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][6]
1. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[6][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[7] List all components of the waste mixture.
-
Segregation: Segregate the waste from other incompatible waste streams to prevent dangerous reactions.[7]
2. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
3. Disposal Procedure:
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[6]
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[6]
-
Pickup: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste disposal service.[6]
-
Do Not: Never dispose of this chemical down the drain or in regular trash.[6][8]
Visualizations
Handling Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
